Methionine Methyl vs. Ethyl Ester: A Technical & Functional Analysis
Topic: Difference between Methionine Ethyl Ester and Methionine Methyl Ester Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Executive Summary In the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference between Methionine Ethyl Ester and Methionine Methyl Ester
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Executive Summary
In the precise world of peptide synthesis and prodrug development, the choice between L-Methionine Methyl Ester (Met-OMe) and L-Methionine Ethyl Ester (Met-OEt) is rarely arbitrary. While both serve as C-terminal protection groups preventing racemization and side-reactions, their divergence lies in hydrolytic kinetics, lipophilicity, and metabolic toxicology .
Select Met-OMe for routine laboratory peptide synthesis due to higher atom economy, faster saponification rates, and ease of crystallization.
Select Met-OEt for in vivo applications, prodrug formulations, and nutritional studies where the metabolic byproduct (ethanol) is preferable to the toxicity of methanol, and where slightly higher lipophilicity (LogP) is required for membrane permeation.
Part 1: Physicochemical Divergence
At a molecular level, the distinction is a single methylene unit (
), yet this imparts significant differences in physical behavior and biological interaction.
Comparative Profile
Feature
L-Methionine Methyl Ester HCl
L-Methionine Ethyl Ester HCl
Formula
MW (Free Base)
~163.24 g/mol
~177.27 g/mol
Alkoxy Group
Methoxy ()
Ethoxy ()
LogP (Est.)
~ -0.44 (More Hydrophilic)
~ 0.60 (More Lipophilic)
Metabolic Byproduct
Methanol (Toxic)
Ethanol (Generally Safe)
Plasma Half-Life
Generally Longer (Species dependent)*
Generally Shorter (Rapid esterase cleavage)
*Note: While steric bulk usually retards hydrolysis (Ethyl > Methyl), specific esterases in rat plasma have shown higher stability for methyl esters compared to ethyl esters in homologous series, making Met-OEt often faster to metabolize in vivo [1].
Part 2: Synthetic Utility & Peptide Chemistry[1][2]
The Role of C-Terminal Protection
In peptide synthesis, the carboxyl group of methionine must be masked to prevent it from reacting with the activated amino group of another amino acid (preventing polymerization). Both esters fulfill this role, but their removal (deprotection) differs.
1. Synthesis Logic (Fischer Esterification)
Both esters are synthesized via acid-catalyzed esterification. The Thionyl Chloride (
) method is the industry standard for generating the hydrochloride salt in high yield (>95%) without racemization.
Mechanism:
reacts with the alcohol (MeOH or EtOH) to generate and the alkyl sulfite, driving the protonation of the carboxylic acid and subsequent nucleophilic attack by the alcohol.
2. Deprotection (Saponification)
Met-OMe: Hydrolyzes rapidly under mild basic conditions (
or in aqueous THF). Preferred for long peptide chains where harsh conditions might damage sensitive residues.
Met-OEt: Requires slightly more vigorous conditions or longer reaction times due to the added steric bulk of the ethyl group, though the difference is often negligible in small peptides.
Critical Consideration: Methionine Oxidation
Methionine contains a thioether side chain susceptible to oxidation into Methionine Sulfoxide (
) during synthesis and cleavage.
Protocol Note: When using either ester, avoid strong oxidizing agents. If oxidation occurs, it can be reversed using
and dimethyl sulfide (DMS) in TFA [2].
Part 3: Biological & Toxicological Interface
This is the decisive factor for drug development and nutritional applications.
Metabolic Toxicity (The "Byproduct" Factor)
When these esters function as prodrugs or nutritional supplements, they are hydrolyzed by intracellular or plasma esterases (e.g., carboxylesterases).
Met-OMe
Methionine + Methanol:
Methanol is metabolized into Formaldehyde and subsequently Formic Acid . In humans, formate accumulation leads to metabolic acidosis and optic nerve damage. Consequently, Met-OMe is unsuitable for high-dose therapeutic applications.
Met-OEt
Methionine + Ethanol:
Ethanol is metabolized to Acetaldehyde and then Acetate , which enters the Krebs cycle. The body can handle small amounts of ethanol efficiently, making Met-OEt the superior choice for in vivo delivery systems.
Lysosomotropic Safety Note
Researchers often confuse amino acid methyl esters with L-Leucine Methyl Ester (Leu-OMe) , a known lysosomotropic agent that selectively kills immune cells (monocytes/NK cells) via dipeptidyl peptidase I (DPPI) condensation [3].
Clarification: L-Methionine Methyl Ester does not exhibit this specific "suicide bomb" toxicity profile to the same extent as Leu-OMe. However, its general cytotoxicity is still higher than the ethyl ester due to methanol generation.
Niche Application: Aquaculture & Rumen Bypass
In animal nutrition, "protected methionine" is critical.
Industry Standard: While Met-OEt is used in research, the commercial industry largely relies on the Isopropyl Ester of Methionine Hydroxy Analogue (HMTBa-iPr) or physically coated methionine (e.g., ethyl cellulose coatings) for rumen bypass [4]. Do not conflate simple chemical ethylation with industrial "rumen protection" technologies.
Part 4: Visualization of Pathways
Diagram 1: Hydrolysis & Metabolic Fate
This diagram illustrates the divergent metabolic pathways and the resulting toxicity risks.
Caption: Metabolic divergence of Methionine esters. Note the high-toxicity pathway (Red) associated with the Methyl ester compared to the metabolic safety of the Ethyl ester.
Part 5: Experimental Protocols
Protocol A: Synthesis of L-Methionine Ethyl Ester Hydrochloride
A robust, self-validating protocol using the Thionyl Chloride method.
Enzyme Addition: Add Porcine Liver Esterase (PLE) or rat plasma (10% v/v). Incubate at
.
Sampling: Aliquot 50
at t=0, 5, 15, 30, 60, and 120 minutes.
Quenching: Immediately add 50
Acetonitrile (ice cold) to stop the reaction.
Analysis: Centrifuge and analyze supernatant via HPLC (C18 column, UV 210nm).
Calculation: Plot
vs. time. The slope determines half-life: .
References
Nielsen, A. B., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." European Journal of Pharmaceutical Sciences. Link
Biotage. (2023).[3] "How to handle peptides that contain methionine." Biotage Knowledge Base. Link
Thiele, D. L., & Lipsky, P. E. (1986). "The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes." Journal of Immunology. Link
Frontiers in Animal Science. (2021). "Rumen-protected methionine for dairy and beef cattle: current perspectives." Frontiers in Animal Science. Link
PubChem. (2021).[4] "L-Methionine ethyl ester Compound Summary." National Library of Medicine. Link
Technical Guide: Solubility Profile of L-Methionine Ethyl Ester in Water vs. Organic Solvents
Executive Summary This technical guide provides a comprehensive physicochemical analysis of L-Methionine Ethyl Ester, specifically focusing on its hydrochloride salt form (CAS 2899-36-7), which is the standard for pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of L-Methionine Ethyl Ester, specifically focusing on its hydrochloride salt form (CAS 2899-36-7), which is the standard for pharmaceutical and research applications.
Key Takeaways:
Solubility Inversion: Unlike free L-Methionine, which is sparingly soluble in ethanol, the ethyl ester hydrochloride is highly soluble in ethanol and methanol, facilitating its use in peptide synthesis.
Aqueous Instability: While highly water-soluble (>50 mg/mL), the compound undergoes spontaneous hydrolysis in aqueous media, reverting to L-Methionine and ethanol. This reaction is pH-dependent.
Organic Solvent Compatibility: The esterification masks the zwitterionic character, enabling solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO), which is critical for non-aqueous reaction schemes.
Chemical Identity and Physicochemical Basis[1][2][3][4][5][6]
To understand the solubility behavior, one must distinguish between the stable salt form and the free base.
Property
L-Methionine Ethyl Ester Hydrochloride
L-Methionine Ethyl Ester Free Base
CAS Number
2899-36-7
3082-77-7
Physical State
White Crystalline Powder
Oily Liquid / Low-melting Solid
Molecular Weight
213.73 g/mol
177.27 g/mol
Primary Utility
Drug Formulation, Peptide Synthesis
Intermediate (Transient)
LogP (Est.)
-1.87 (Free Acid) → ~0.6 (Ester)
~0.6
Mechanistic Insight:
The ethyl esterification of the carboxyl group removes the negative charge potential, preventing the formation of the zwitterion (dipolar ion) that makes free amino acids insoluble in organic solvents. The hydrochloride counter-ion provides lattice energy for the solid state but readily dissociates in polar solvents.
Solubility Profile: Water vs. Organic Solvents[7]
Aqueous Solubility
Status:Highly Soluble (>50 mg/mL)
Mechanism: The ammonium group (
) remains charged, allowing strong ion-dipole interactions with water molecules.
Critical Constraint:Hydrolytic Instability .
In aqueous solution, the ester bond is susceptible to nucleophilic attack by water. This process is autocatalytic but is significantly accelerated by base (OH⁻).
Protocol Note: Aqueous solutions should be prepared immediately before use and kept on ice (2–8°C) to minimize hydrolysis.
Organic Solvent Solubility
Status:Soluble in Alcohols, DMSO, DCM; Insoluble in Ethers.
Ethanol/Methanol: Highly soluble. This is the solvent of synthesis (via thionyl chloride). Unlike free L-Methionine, which precipitates in ethanol, the ester HCl remains in solution.
DMSO/DMF: Excellent solubility. Preferred for biological assays to prevent hydrolysis.
Chlorinated Solvents (DCM, Chloroform): Soluble.[1][2][3] Used for liquid-phase peptide coupling.
Diethyl Ether / Hexanes:Insoluble .[1] This property is exploited for purification; adding ether to an ethanolic solution of the ester precipitates the pure hydrochloride salt.
Comparative Solubility Data
Solvent System
Solubility Status
Mechanistic Driver
Application
Water (pH < 7)
High (>50 mg/mL)
Ion-dipole interactions ()
Biological delivery (immediate use)
Ethanol / Methanol
High
H-bonding + Lipophilic ethyl chain
Synthesis solvent; Recrystallization
DMSO
High
Polar aprotic solvation
Stock solutions (stable storage)
Dichloromethane
Moderate/High
Lipophilic ester interaction
Peptide coupling reactions
Diethyl Ether
Insoluble
Lack of ionic solvation energy
Precipitation/Purification
Stability and Hydrolysis Kinetics
The primary challenge in formulating L-Methionine Ethyl Ester is preventing the cleavage of the ester bond.
Hydrolysis Mechanism
In water, the ester undergoes hydrolysis to reform L-Methionine and Ethanol.
Acidic pH (pH < 4): The reaction is slow. The protonated amine exerts an electron-withdrawing effect, destabilizing the transition state for acid-catalyzed hydrolysis.
Detection: UV at 210 nm (Amide/Ester bond absorption).
Retention Time: The Ester will elute later than free L-Methionine due to increased hydrophobicity.
Implications for Drug Development
Prodrug Strategy
The ethyl ester is often used as a prodrug to enhance cellular permeability. The ester group masks the charged carboxylate, increasing the LogP and allowing passive diffusion across cell membranes. Once inside the cell, ubiquitous esterases hydrolyze the compound back to the active L-Methionine.
Formulation Logic
Liquid Formulations: Avoid aqueous buffers if shelf-life > 24 hours is required. Use DMSO or PEG-400 co-solvents.
Lyophilization: If aqueous delivery is necessary, formulate as a lyophilized powder (from water/HCl) to be reconstituted immediately before injection.
Workflow Visualization
Figure 2: Decision matrix for solvent selection based on stability requirements.
References
Fisher Scientific. (2023). Safety Data Sheet: L-Methionine ethyl ester hydrochloride. Retrieved from
Sigma-Aldrich. (n.d.).[4] L-Methionine ethyl ester hydrochloride Product Specification. Retrieved from
ChemicalBook. (2024). L-Methionine methyl ester hydrochloride Properties and Solubility. (Used for comparative ester solubility data). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76508, L-Methionine ethyl ester. Retrieved from
World Health Organization. (2006). The International Pharmacopoeia: Methionine Solubility. (Reference for free acid solubility contrast). Retrieved from
Methionine Ethyl Ester: Mechanism of Action as a TREK-1 Potassium Channel Blocker
This technical guide focuses on the specific role of L-Methionine Ethyl Ester (Met-OEt) as a pharmacological inhibitor of TREK-1 (KCNK2) , a mechanosensitive Two-Pore Domain Potassium (K2P) channel. While often used as a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide focuses on the specific role of L-Methionine Ethyl Ester (Met-OEt) as a pharmacological inhibitor of TREK-1 (KCNK2) , a mechanosensitive Two-Pore Domain Potassium (K2P) channel. While often used as a cell-permeable methionine donor, its direct utility as a channel blocker is a specialized application in smooth muscle physiology and mechanotransduction research.
[1][2]
Executive Summary
Methionine Ethyl Ester (Met-OEt) is an esterified derivative of the amino acid L-methionine. While primarily utilized in cell biology as a membrane-permeable precursor for intracellular methionine delivery, it possesses a distinct pharmacological profile as an inhibitor of Stretch-Activated Potassium Channels (SAK_Ca) , specifically the TREK-1 (KCNK2) isoform.
Unlike classical potassium channel blockers (e.g., Tetraethylammonium [TEA] or 4-Aminopyridine [4-AP]) that target voltage-gated pores, Met-OEt modulates the mechanosensitive gating of K2P channels. This mechanism is critical for researchers investigating smooth muscle quiescence (particularly in the myometrium and bladder) and the regulation of cellular excitability in response to mechanical stress.
Mechanistic Profile
The Target: TREK-1 (KCNK2)
TREK-1 is a background leak K+ channel regulated by membrane tension (stretch), intracellular pH, and bioactive lipids (e.g., arachidonic acid).[1] In its open state, TREK-1 drives the resting membrane potential (RMP) toward the potassium equilibrium potential (
), causing hyperpolarization and reducing cellular excitability.
Mode of Inhibition
Met-OEt acts as a functional antagonist of the TREK-1 channel.
Primary Action: It inhibits the outward potassium current (
) generated by mechanical stretch or chemical activation (e.g., by arachidonic acid).
Physiological Consequence: By blocking the hyperpolarizing K+ leak, Met-OEt depolarizes the cell membrane. In smooth muscle cells (e.g., uterine myometrium), this depolarization activates Voltage-Gated Calcium Channels (VGCCs), leading to calcium influx and muscle contraction.
Specificity: Met-OEt is cited as a more specific antagonist for TREK-1 compared to the peptide toxin GsMTx-4 (which blocks cationic stretch-activated channels broadly).
Structural Hypothesis
While the exact crystallographic binding site of Met-OEt on TREK-1 is not yet fully resolved, the mechanism is distinct from pore-plugging by quaternary ammonium ions.
Lipid Interface Interference: TREK-1 gating is highly sensitive to the lipid environment of the inner leaflet. Met-OEt, being a hydrophobic ester, likely partitions into the membrane interface or interacts with the C-terminal domain of the channel, disrupting the coupling between membrane tension and the channel gate.
Pathway Visualization
The following diagram illustrates the signaling pathway where Met-OEt interrupts the feedback loop maintaining smooth muscle quiescence.
Caption: Met-OEt antagonizes TREK-1, preventing stretch-induced hyperpolarization and promoting contractility.
Comparative Pharmacology
Met-OEt fills a unique niche compared to other potassium channel modulators.
For confirming direct channel inhibition in a heterologous expression system.
Workflow:
Transfection: Transfect HEK293 cells with human TREK-1 (hTREK-1) plasmid.
Solutions:
Pipette (Intracellular): 140 mM KCl, 3 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).
Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
Stimulation:
TREK-1 is a leak channel; use a voltage ramp protocol (-100 mV to +60 mV over 500 ms).
Activation: Apply Arachidonic Acid (10 µM) or laminar flow stretch to activate the current.
Inhibition: Perfusion of Met-OEt (1 mM) .
Analysis: Calculate the % inhibition of the outward current at +40 mV.
Protocol Visualization
Caption: Step-by-step workflow for validating Met-OEt inhibition of TREK-1.
Critical Note on Nomenclature & Specificity
Researchers must distinguish Methionine Ethyl Ester from two other relevant categories:
Methanethiosulfonate (MTS) Reagents (e.g., MTSEA): These are used in SCAM (Substituted Cysteine Accessibility Method) to covalently modify cysteine residues. Met-OEt is not an MTS reagent; it is a reversible, non-covalent modulator.
Methionine Oxidation: Oxidation of methionine residues (to methionine sulfoxide) in channels like hERG or Shaker can alter inactivation kinetics. Met-OEt does not act via oxidation in this acute blocking context; it acts as a pharmacological ligand.
References
Buxton, I. L. O., Singer, C. A., & Tichenor, J. N. (2010). Expression of Stretch-Activated Two-Pore Potassium Channels in Human Myometrium in Pregnancy and Labor.[2] PLoS ONE, 5(8), e12372.[2]
Key Finding: Identifies L-methionine ethyl ester as a specific TREK-1 antagonist that increases myometrial contractile frequency.[3][2]
Biological half-life and stability of methionine ethyl ester
Biological Half-Life and Stability of Methionine Ethyl Ester: A Technical Guide Executive Summary Methionine Ethyl Ester (Met-OEt) represents a critical structural modification of the essential amino acid L-methionine, d...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Half-Life and Stability of Methionine Ethyl Ester: A Technical Guide
Executive Summary
Methionine Ethyl Ester (Met-OEt) represents a critical structural modification of the essential amino acid L-methionine, designed to alter physicochemical properties such as lipophilicity and membrane permeability. Widely utilized in aquaculture nutrition and prodrug development, its stability profile is dichotomous: it exhibits robust chemical stability in acidic environments but undergoes rapid enzymatic hydrolysis in physiological matrices.
This guide provides a technical analysis of the stability kinetics of Met-OEt, delineating its transition from a stable hydrochloride salt in storage to a transient metabolic precursor in vivo. The narrative is grounded in the mechanistic action of carboxylesterases (CES), offering researchers a self-validating framework for experimental design and pharmacokinetic assessment.
Physicochemical Stability & Hydrolysis Kinetics
The stability of Met-OEt is governed by pH-dependent hydrolysis. Unlike the free amino acid, the ester bond renders the molecule susceptible to nucleophilic attack, a process accelerated by hydroxide ions (
) and catalyzed by specific enzymes in biological systems.
Chemical Hydrolysis Profile
In aqueous solution, Met-OEt follows pseudo-first-order kinetics where the rate of degradation (
) is a function of pH.
Acidic Conditions (pH < 4.0): The ester bond is protonated and highly resistant to hydrolysis. Met-OEt hydrochloride salts in dry form or acidic buffers (e.g., 0.1 M HCl) remain stable for months at 4°C.
Physiological Conditions (pH 7.4): Spontaneous chemical hydrolysis occurs but is slow compared to enzymatic cleavage. The half-life (
) of chemical hydrolysis in sterile PBS at 37°C is typically in the range of 10–24 hours , making it sufficiently stable for short-term in vitro assays without enzymes.
Basic Conditions (pH > 9.0): Rapid saponification occurs, degrading the ester to free methionine and ethanol within minutes.
Table 1: Comparative Stability of Met-OEt in Different Matrices
Matrix
Condition
Estimated
Primary Driver
0.1 M HCl
pH 1.0, 4°C
> 1 Year
Protonation prevents nucleophilic attack
PBS Buffer
pH 7.4, 37°C
~12–24 Hours
Spontaneous chemical hydrolysis
Simulated Gastric Fluid (SGF)
pH 1.2, 37°C
> 48 Hours
High acidity confers stability
Simulated Intestinal Fluid (SIF)
pH 6.8, 37°C
2–4 Hours
Pancreatin/pH-mediated hydrolysis
Human Plasma
pH 7.4, 37°C
< 60 Minutes
Enzymatic (Carboxylesterase)
Rat Plasma
pH 7.4, 37°C
< 10 Minutes
High Esterase Activity (Rat > Human)
Biological Stability & Enzymatic Metabolism
In vivo, Met-OEt acts as a prodrug . The ethyl ester modification masks the carboxyl group, increasing lipophilicity and facilitating passive diffusion across cell membranes (e.g., intestinal epithelium or gill lamellae in fish). Once absorbed, it is rapidly reconverted to L-methionine.
The Role of Carboxylesterases (CES)
The primary biological instability of Met-OEt is driven by Carboxylesterases (EC 3.1.1.1) , specifically CES1 (liver-dominant) and CES2 (intestine-dominant). These serine hydrolases catalyze the addition of water to the ester bond.
Mechanism: The catalytic triad (Ser-His-Glu) facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of Met-OEt.[1]
Interspecies Variability: Researchers must note that rodent plasma contains significantly higher esterase activity than human plasma. Data derived from rat models will show a much shorter
(minutes) compared to human or canine models.
Metabolic Pathway Diagram
The following diagram illustrates the conversion of Met-OEt to Methionine and its subsequent integration into the trans-sulfuration pathway.
Caption: Metabolic hydrolysis of Methionine Ethyl Ester by Carboxylesterases (CES) into active L-Methionine and Ethanol, entering the methylation cycle.
Experimental Protocols for Stability Assessment
To validate the half-life of Met-OEt in your specific biological system, the following "Self-Validating" protocol is recommended. This workflow accounts for the rapid ex-vivo hydrolysis that often confounds data.
Gradient: 5% B to 90% B over 10 minutes (Met-OEt is more hydrophobic and will elute later than free Met).
Detection: UV at 210 nm (peptide bond/carboxyl) or MS (positive mode, monitor parent ion M+H).
Plasma Stability Assay Protocol
Preparation: Thaw plasma (Human/Rat) at 37°C.
Spike: Add Met-OEt stock (dissolved in water/DMSO) to plasma to a final concentration of 10 µM.
Incubation: Incubate at 37°C with gentle shaking.
Sampling (Critical Step):
At time points
min, remove 50 µL aliquots.
Quench: Immediately add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid . The acid denatures the esterases and chemically stabilizes the remaining Met-OEt.
Analysis: Centrifuge (10,000 x g, 10 min), collect supernatant, and inject into HPLC.
Calculation: Plot
vs. time. The slope determines half-life: .
Applications & Implications
Aquaculture Nutrition
In aquaculture, free methionine is highly water-soluble and often leaches from feed pellets before ingestion. Met-OEt (and the dipeptide Met-Met) is used to reduce leaching.
Bioavailability: Studies in species like Rainbow Trout and Nile Tilapia suggest that while uptake is improved, the rate of hydrolysis must match the rate of absorption to prevent accumulation of the ester, which is not utilized for protein synthesis until cleaved.
Pharmaceutical Prodrugs
Met-OEt is utilized as a precursor in the synthesis of peptide drugs to protect the C-terminus during reaction. In therapeutic applications (e.g., liver protection), the ethyl ester form allows for higher intracellular accumulation before conversion to the active antioxidant species.
References
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link
Mao, X., et al. (2021). Structure and spectroscopy of methionyl-methionine for aquaculture. Scientific Reports. Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
Redinbo, M. R., & Potter, P. M. (2005). Mammalian carboxylesterases: from drug targets to protein therapeutics. Drug Discovery Today. Link
Chevalier, L., et al. (2021). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides. The Journal of Nutrition. Link
Technical Safety & Handling Guide: Methionine Ethyl Ester Hydrochloride
CAS: 2899-36-7 | Formula: C H NO S[1][2]·HCl | MW: 213.73 g/mol [3] Executive Summary This technical guide analyzes the safety, stability, and handling protocols for L-Methionine ethyl ester hydrochloride , a critical in...
This technical guide analyzes the safety, stability, and handling protocols for L-Methionine ethyl ester hydrochloride , a critical intermediate in peptide synthesis and drug development. Unlike standard Safety Data Sheets (SDS), this document synthesizes physicochemical data with application-specific insights, focusing on the compound's hygroscopic nature and its propensity for hydrolysis—factors that directly impact experimental reproducibility and personnel safety.
Chemical Identity & Molecular Architecture
L-Methionine ethyl ester hydrochloride is the ethyl ester derivative of the essential amino acid L-methionine, stabilized as a hydrochloride salt. In synthetic applications, the esterification of the C-terminus protects the carboxylic acid from unwanted side reactions (e.g., polymerization) during peptide coupling.
Table 1: Physicochemical Properties
Property
Value / Description
Contextual Note
Appearance
White to off-white crystalline powder
Discoloration (yellowing) indicates oxidation or hydrolysis.
Melting Point
85–92 °C
Sharp melting point indicates high purity; broadening suggests degradation.
STOT-SE (Category 3): May cause respiratory irritation.[1][2]
Mechanistic Insight (The "Why"):
Upon contact with moisture (sweat, tears, mucous membranes), the hydrochloride salt dissociates, locally lowering pH. Simultaneously, esterases or non-enzymatic hydrolysis can release ethanol , a solvent that can further compromise lipid barriers in the skin/eye, enhancing irritation.
Stability & Reactivity: The Hydrolysis Cascade
For researchers, the primary concern is not just safety, but compound integrity . Methionine ethyl ester HCl is thermodynamically unstable in the presence of water.
The "Butterfly Effect" of Moisture:
Ingress: Poor sealing allows moisture entry.
Dissociation: Water dissolves the salt, creating an acidic micro-environment.
Hydrolysis: The ester bond cleaves, reverting to L-Methionine and Ethanol.
Oxidation: The free thioether group on Methionine is susceptible to oxidation to Methionine Sulfoxide (Met-O), especially in solution.
Visualization: Degradation Pathway
Figure 1: Acid-catalyzed hydrolysis pathway triggered by moisture ingress.
Safe Handling, Storage, & Engineering Controls
To maintain the "Self-Validating" standard of trustworthiness, handling protocols must prevent the degradation cycle described above.
Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 2-8°C is acceptable if sealed.
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the sulfur atom.
Container: Amber glass or opaque plastic to minimize light exposure (preventing photo-oxidation). Desiccants are mandatory.
B. Weighing & Handling Workflow
Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the powder (hygroscopic shock).
Environment: Weigh in a low-humidity environment or use a glove bag if high precision is required.
PPE:
Respiratory: N95/P2 mask (minimum) to prevent inhalation of acidic dust.
Eyes: Chemical safety goggles (not just safety glasses) due to severe irritation risk.
Skin: Nitrile gloves (0.11 mm thickness minimum).
Emergency Response & First Aid
This logic flow guides immediate decision-making during accidental exposure.
Figure 2: Decision logic for emergency response based on exposure route.
Toxicology & Metabolic Fate
Understanding the metabolic breakdown validates the safety profile.
Primary Metabolites: Upon ingestion or absorption, nonspecific esterases (e.g., carboxylesterases) rapidly hydrolyze the ester bond.
L-Methionine: An essential amino acid.[4] High doses can cause nausea or vomiting but are generally well-tolerated.
Ethanol: Released in equimolar amounts. While the quantity is usually negligible in a laboratory exposure context, it contributes to the solvent effect on membranes.
Acute Toxicity (Read-Across):
LD50 (Oral, Rat): Estimated > 2000 mg/kg (Based on L-Methionine and Methyl Ester analogues).
Sensitization: Methionine derivatives are not typically strong sensitizers, but the acidic HCl component is a primary irritant.
References
Thermo Fisher Scientific. (2011).[1] Safety Data Sheet: L-Methionine ethyl ester hydrochloride. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76508, L-Methionine ethyl ester. Retrieved from
Sigma-Aldrich. (2025). Product Specification: L-Methionine ethyl ester hydrochloride.[1][2] Retrieved from
ChemicalBook. (2025). L-Methionine ethyl ester hydrochloride Properties and Safety. Retrieved from
Synthesis of L-Methionine Ethyl Ester Hydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of L-methionine ethyl ester hydrochloride using thionyl chloride. The protocol is designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis of L-methionine ethyl ester hydrochloride using thionyl chloride. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the esterification of L-methionine. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Introduction
L-methionine, an essential amino acid, and its derivatives are crucial building blocks in pharmaceutical and chemical synthesis. The esterification of the carboxylic acid moiety of L-methionine is a common strategic step to protect this functional group during subsequent reactions, such as peptide synthesis. The use of thionyl chloride in ethanol offers a direct and efficient method for this transformation, yielding the corresponding ethyl ester hydrochloride salt.[1][2] This method proceeds via the in-situ generation of hydrochloric acid, which catalyzes the Fischer esterification. Thionyl chloride may also play a role in activating the carboxylic acid, facilitating nucleophilic attack by the alcohol.
This application note details a robust protocol for this synthesis, covering the reaction setup, purification, and characterization of the final product.
Reaction Mechanism and Workflow
The esterification of L-methionine with ethanol in the presence of thionyl chloride is a classic example of an acid-catalyzed esterification. The key steps are outlined below.
Reaction Mechanism
Caption: Reaction mechanism for the esterification of L-methionine.
Experimental Workflow
Caption: Experimental workflow for the synthesis of L-methionine ethyl ester.
Quantitative Data Summary
Reagent/Product
Molecular Weight ( g/mol )
Amount (mmol)
Volume/Mass
Equivalents
L-Methionine
149.21
10
1.49 g
1.0
Thionyl Chloride
118.97
12
0.88 mL
1.2
Anhydrous Ethanol
46.07
-
20 mL
Solvent
L-Methionine Ethyl Ester HCl
213.73
-
-
-
Expected Yield
~1.92 g (90%)
Experimental Protocol
Materials and Equipment
L-Methionine (≥99%)
Thionyl chloride (≥99%)
Anhydrous ethanol (200 proof)
Diethyl ether
Round-bottom flask (100 mL) with a stir bar
Dropping funnel
Ice bath
Magnetic stirrer
Rotary evaporator
Büchner funnel and filter paper
Standard glassware for work-up
Safety Precautions
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [3][4] Always handle it in a well-ventilated chemical fume hood.[4][5]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
The reaction generates HCl and SO₂ gases, which are toxic and corrosive.[5] Ensure the reaction setup is properly vented.
In case of skin contact, immediately wash the affected area with copious amounts of water.[3]
Procedure
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 20 mL of anhydrous ethanol. Cool the flask in an ice bath with stirring.
Addition of Thionyl Chloride : Slowly add 0.88 mL (12 mmol) of thionyl chloride to the chilled ethanol via the dropping funnel over 10-15 minutes. It is crucial to maintain the temperature below 10°C during the addition to control the exothermic reaction.[6]
Addition of L-Methionine : Once the addition of thionyl chloride is complete, add 1.49 g (10 mmol) of L-methionine to the reaction mixture in one portion.
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the suspension overnight (approximately 16-18 hours). The suspension should become a clear solution as the reaction progresses.
Work-up : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol and volatile byproducts. This will yield a viscous oil or a semi-solid residue.
Purification by Recrystallization :
Dissolve the residue in a minimal amount of hot anhydrous ethanol.
Slowly add diethyl ether to the warm solution until it becomes slightly turbid.
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold diethyl ether.
Dry the product under vacuum to obtain L-methionine ethyl ester hydrochloride.
Alternative Work-up: Extraction
After concentrating the reaction mixture, dissolve the residue in approximately 20 mL of water.
Cool the aqueous solution in an ice bath and carefully neutralize it with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of L-methionine ethyl ester as an oil.
To obtain the hydrochloride salt, dissolve the oil in a minimal amount of diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration.
Characterization
The identity and purity of the synthesized L-methionine ethyl ester hydrochloride can be confirmed by various analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methine proton adjacent to the nitrogen, the methylene protons of the methionine side chain, and the methyl group of the thioether. Representative shifts can be compared with literature data.[7][8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.
IR (Infrared) Spectroscopy : The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (around 1740 cm⁻¹) and broad absorptions for the ammonium group.
Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the mass of the protonated L-methionine ethyl ester.[9]
Discussion
The esterification of L-methionine using thionyl chloride in ethanol is a reliable and high-yielding method. The initial low-temperature addition of thionyl chloride is critical to prevent a runaway reaction and the formation of unwanted byproducts.[1][5] The reaction is typically driven to completion by stirring overnight at room temperature.
The product is isolated as the hydrochloride salt, which is generally a stable, crystalline solid.[1] This is advantageous for handling and storage compared to the free base, which is often an oil. The choice of purification method, either recrystallization or extraction, will depend on the desired purity and the scale of the reaction. Recrystallization is often sufficient to obtain a high-purity product.
A potential side reaction is the dehydration of the amino acid, though this is less common under these conditions. Monitoring the reaction by thin-layer chromatography (TLC) can be useful to determine the point of completion.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of L-methionine ethyl ester hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and development needs.
References
Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. [Link]
A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.). [Link]
Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC. (2022, August 31). [Link]
Google Patents. (n.d.).
Google Patents. (n.d.).
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]
Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
ResearchGate. (2008, January 1). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
ResearchGate. (n.d.). Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
ResearchGate. (n.d.). Identification of methionine by the NMR/MS² approach in a.... [Link]
Beilstein Journals. (n.d.). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and. [Link]
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Methionine Ethyl Ester
Introduction: The Unique Challenges of Incorporating Methionine in SPPS Methionine, with its thioether side chain, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). While its incorporation into...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Challenges of Incorporating Methionine in SPPS
Methionine, with its thioether side chain, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). While its incorporation into a growing peptide chain is generally straightforward, the susceptibility of the sulfur atom to oxidation and alkylation necessitates careful consideration of the reaction conditions, particularly during the final cleavage and deprotection steps.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for coupling Methionine Ethyl Ester and mitigating common side reactions. We will delve into the mechanistic underpinnings of these side reactions and provide field-proven protocols to ensure the synthesis of high-purity methionine-containing peptides.
The primary side reactions involving methionine during SPPS are:
Oxidation: The thioether side chain is readily oxidized to form methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone.[3] This can be triggered by atmospheric oxygen, impurities in solvents, or the harsh acidic conditions of cleavage.
S-alkylation: During the final acidolytic cleavage with trifluoroacetic acid (TFA), the thioether can be alkylated by carbocations generated from protecting groups, most notably the tert-butyl cation, leading to the formation of a sulfonium salt.[1][4]
Understanding and controlling these side reactions is paramount for the successful synthesis of methionine-containing peptides.
Recommended Coupling Conditions for Methionine Ethyl Ester
The coupling of Fmoc-Met-OEt to the resin-bound peptide is typically efficient using standard coupling reagents. The choice of coupling reagent often depends on factors such as the desired synthesis speed and the potential for steric hindrance.[5]
Coupling Reagent Combination
Base
Solvent
Typical Reaction Time
Key Considerations
HCTU/HATU/HBTU
N,N-Diisopropylethylamine (DIPEA) or Collidine
N,N-Dimethylformamide (DMF)
15-60 minutes
Highly efficient and fast. HATU is preferred for sterically hindered couplings.[6]
DIC/OxymaPure
Not required
DMF
45-120 minutes
Carbodiimide-based activation. OxymaPure is a superior additive to HOBt, minimizing side reactions.[2]
TBTU/DIPEA
N,N-Diisopropylethylamine (DIPEA)
DMF
30-90 minutes
A well-established and cost-effective coupling reagent.[7]
General Coupling Protocol:
A standard protocol for coupling Fmoc-Met-OEt involves the following steps, which are part of the broader SPPS cycle.[2][7]
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Mitigating Side Reactions: A Proactive Approach
While the coupling step itself is generally not problematic for methionine, the cumulative exposure to various reagents and the final cleavage are the critical stages where side reactions occur.
Preventing Oxidation During Synthesis
To minimize oxidation during the repetitive cycles of SPPS, it is advisable to:
Use high-purity, amine-free DMF: Peroxides in lower-grade DMF can contribute to methionine oxidation.[6]
Work under an inert atmosphere: Performing the synthesis under a nitrogen or argon atmosphere can reduce exposure to atmospheric oxygen.[7]
The Critical Role of the Cleavage Cocktail
The final cleavage from the solid support and removal of side-chain protecting groups is the most critical step for preventing methionine side reactions.[1][2] Standard TFA cleavage cocktails can be harsh and promote both oxidation and S-alkylation. The inclusion of specific scavengers is essential.
Caption: Key side reactions of methionine during solid-phase peptide synthesis.
Optimized Cleavage Cocktails:
The composition of the cleavage cocktail should be tailored to protect the methionine residue.
Cleavage Cocktail Component
Purpose
Recommended Concentration
Trifluoroacetic Acid (TFA)
Cleavage from resin and removal of acid-labile protecting groups
85-95%
Triisopropylsilane (TIS)
Scavenger for carbocations (prevents S-alkylation)
2.5-5%
Water
Scavenger
2.5-5%
Dimethylsulfide (Me2S) or Thioanisole
Reduces already formed sulfoxide and acts as a scavenger
2-5%
Ammonium Iodide (NH4I)
Reduces methionine sulfoxide
1-2% (w/v)
Triphenylphosphine (PPh3)
Eradicates oxidation
~1 mg/mL
Recent studies have highlighted the efficacy of specific cleavage cocktails for methionine-containing peptides.[1][2] A highly effective combination for preventing oxidation and reducing S-alkylation is a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and Me2S, containing a small amount of triphenylphosphine.[1][2] For peptides also containing cysteine, the addition of TIS is recommended.[1][2]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Met-OEt
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).
Resin Swelling: Swell the resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
Coupling:
In a separate vessel, dissolve 4 equivalents of Fmoc-Met-OEt (0.4 mmol), 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 45 minutes at room temperature.
Washing: Wash the resin with DMF (5 x 1 minute).
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[5]
Protocol 2: Cleavage and Deprotection of Methionine-Containing Peptides
This protocol is designed to minimize oxidation and S-alkylation.
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
Cleavage Cocktail Preparation: Prepare the following cleavage cocktail fresh:
For peptides without Cys or Trp: 90% TFA, 5% TIS, 5% Water. For added protection of Met, add 2% thioanisole.
For enhanced Met protection: A cocktail of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) with 1 mg/mL of triphenylphosphine has been shown to be highly effective.[1][2] Alternatively, adding ammonium iodide to the standard cleavage cocktail can reduce sulfoxide formation.[3][6]
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 2-3 hours at room temperature.
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
Peptide Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
Drying: Dry the peptide pellet under vacuum.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Incomplete Coupling
Steric hindrance, peptide aggregation
Perform a double coupling, increase the coupling time, or switch to a more potent coupling reagent like HATU.[5]
Presence of Met(O) in final product
Oxidation during synthesis or cleavage
Use high-purity solvents, work under an inert atmosphere, and employ an optimized cleavage cocktail with reducing agents (e.g., NH4I, PPh3, Me2S).[1][3]
Presence of S-alkylated Met in final product
Insufficient scavenging of carbocations during cleavage
Increase the concentration of scavengers like TIS in the cleavage cocktail.[4]
Conclusion
The successful solid-phase synthesis of peptides containing methionine ethyl ester hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. While the coupling step is generally straightforward with standard reagents, the final cleavage and deprotection steps require careful optimization of the cleavage cocktail to prevent oxidation and S-alkylation. By following the protocols and recommendations outlined in this application note, researchers can significantly improve the purity and yield of their target methionine-containing peptides.
References
Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link]
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]
Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
Coin, I., et al. (2013). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science. Available at: [Link]
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Available at: [Link]
Royal Society of Chemistry. (2017). The greening of peptide synthesis. Available at: [Link]
ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Available at: [Link]
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Protocol: High-Purity Synthesis of L-Methionine Ethyl Ester Hydrochloride via Thionyl Chloride-Mediated Esterification
Abstract & Application Context L-Methionine ethyl ester hydrochloride (CAS: 2899-36-7) is a critical intermediate in peptide synthesis and drug development. By masking the carboxylic acid functionality of L-methionine, i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
L-Methionine ethyl ester hydrochloride (CAS: 2899-36-7) is a critical intermediate in peptide synthesis and drug development. By masking the carboxylic acid functionality of L-methionine, it prevents side reactions (such as polymerization) during peptide coupling.[1] Furthermore, esterification increases the lipophilicity of the amino acid, a strategy often employed in prodrug design to enhance cellular uptake before enzymatic hydrolysis regenerates the active parent compound.[1]
This application note details the Thionyl Chloride (
) Method . Unlike direct Fisher esterification using gaseous HCl, this method generates anhydrous HCl in situ while simultaneously scavenging water produced during the reaction.[1] This drives the equilibrium toward ester formation, resulting in higher yields and purity.[1]
Reaction Mechanism & Chemical Logic
The synthesis relies on the reaction between thionyl chloride and ethanol to generate the active esterification catalyst.[1]
Activation:
reacts with ethanol to form ethyl chlorosulfite, which decomposes to release sulfur dioxide (), anhydrous hydrogen chloride (), and ethyl chloride.[1]
Protonation: The generated
protonates the carbonyl oxygen of L-methionine, making the carbonyl carbon highly electrophilic.[1]
Nucleophilic Attack: Ethanol attacks the carbonyl carbon.[1]
Water Scavenging: The thionyl chloride consumes water generated during esterification, preventing hydrolysis (the reverse reaction).[1]
Mechanism Diagram
Figure 1: Chemical pathway for the thionyl chloride-mediated esterification of L-methionine.
Toxic Gas Evolution: The reaction releases significant amounts of
and gas.[1] All operations must be performed in a high-efficiency fume hood.
Exotherm: The addition of
to ethanol is violently exothermic.[1] Strict temperature control (0°C) is required to prevent solvent flash-boiling.[1]
Corrosive:
causes severe skin burns and eye damage.[1] Double-gloving (Nitrile + Laminate) is recommended.[1]
Experimental Protocol
Phase 1: Setup and Addition
Glassware Prep: Oven-dry a 250 mL 2-neck Round Bottom Flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel. Assemble under a nitrogen atmosphere if available (though the reaction generates its own positive pressure).[1]
Solvent Charge: Add 100 mL of absolute ethanol to the RBF.
Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches 0–4°C .
Thionyl Chloride Addition:
Measure 10 mL (approx. 1.5 - 2.0 equivalents) of thionyl chloride.[1]
Add dropwise via the addition funnel over 20–30 minutes.[1]
Scientist Note: Do not rush. The temperature must remain <10°C. Vigorous gas evolution (
Substrate Addition: Once addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add 10.0 g of L-Methionine in one portion. The amino acid will likely not dissolve immediately.[1]
Phase 2: Reaction and Reflux[1][2][3]
Heating: Attach the reflux condenser (with a drying tube containing
on top).
Reflux: Heat the mixture to a gentle reflux (approx. 80°C oil bath temperature).
Duration: Reflux for 12–16 hours (overnight). The suspension should turn into a clear, homogeneous solution, indicating the consumption of the zwitterionic amino acid.[1]
Phase 3: Workup and Isolation[1][2]
Concentration: Allow the reaction to cool to room temperature. Transfer to a rotary evaporator.
Evaporation: Remove the solvent under reduced pressure (bath temp <45°C) to yield a viscous, slightly yellow oil or semi-solid.[1]
Scientist Note: This removes excess ethanol and unreacted
Co-evaporation (Optional but Recommended): Add 20 mL of toluene and re-evaporate. This helps form an azeotrope to remove trace water and residual thionyl chloride.
Crystallization:
Dissolve the oily residue in a minimum amount of cold ethanol (approx. 5–10 mL).[1]
While stirring vigorously, slowly add 100 mL of cold diethyl ether .
A white precipitate (the hydrochloride salt) should form immediately.[1]
Filtration: Filter the white solid using a vacuum Buchner funnel. Wash the cake with 2 x 20 mL of cold ether.
Drying: Dry the solid in a vacuum desiccator over
or NaOH pellets for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of L-Methionine Ethyl Ester HCl.
Validation & Quality Control
To ensure the protocol was successful, compare your product against these standard metrics.
Physical Properties
Property
Specification
Notes
Appearance
White crystalline powder
Yellowing indicates oxidation or residual iodine/sulfur impurities.[2]
Melting Point
85 – 93°C
Sharp range indicates high purity.[1][2][3] (Distinct from Methyl ester: ~150°C) [1, 2].[1]
Scratch the inside of the glass flask with a glass rod while the solution is in the ether bath.[1]
"Seed" the solution with a tiny crystal of pure product if available.[1]
Place the oil/ether mixture in a freezer (-20°C) overnight.
Issue: Low Yield
Cause: Incomplete reaction or hydrolysis during workup.[1]
Solution: Ensure the reflux period is sufficient.[1] During workup, minimize exposure to humid air.[1] Do not perform an aqueous extraction (e.g., NaHCO3 wash) unless you intend to isolate the free base, as the ester hydrochloride is water-soluble and will be lost.[1]
PubChem. Compound Summary: L-Methionine ethyl ester hydrochloride.[1][3][5][6] National Library of Medicine. Retrieved from [1][5]
Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester.[1] Helvetica Chimica Acta. (Classic reference for thionyl chloride mediated esterification).[1]
ChemicalBook. L-Methionine ethyl ester hydrochloride Properties and Melting Point. Retrieved from
Application Notes & Protocols: Methionine Ethyl Ester in Organophosphazene Fiber Fabrication
Introduction: The Convergence of Inorganic Polymers and Bioactive Moieties Polyphosphazenes represent a unique and versatile class of hybrid inorganic-organic polymers.[1][2] Their backbone, composed of alternating phosp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Convergence of Inorganic Polymers and Bioactive Moieties
Polyphosphazenes represent a unique and versatile class of hybrid inorganic-organic polymers.[1][2] Their backbone, composed of alternating phosphorus and nitrogen atoms, offers a remarkable platform for chemical modification through macromolecular substitution.[3][4][5] This process allows for the attachment of a wide array of organic side groups, enabling the precise tuning of the polymer's physical, chemical, and biological properties.[6][7] Among the myriad of possible side groups, amino acid esters have garnered significant attention for biomedical applications due to their ability to impart biocompatibility and controlled biodegradability.[5][8][9]
This guide focuses specifically on the incorporation of L-methionine ethyl ester as a side group. Methionine, an essential amino acid, introduces several advantageous features. Its thioether group is a known target for reactive oxygen species (ROS), bestowing the resulting polymer with intrinsic antioxidant capabilities to protect cells from oxidative stress.[10] Furthermore, the degradation of polyphosphazenes substituted with amino acid esters yields non-toxic, metabolizable byproducts: the amino acid itself, the corresponding alcohol (ethanol), phosphate, and ammonia.[1][5][6] These degradation products can act as a buffering system, preventing the drastic local pH drops often associated with the degradation of other biodegradable polymers like polyesters.[1][6]
The fabrication of these functionalized polymers into nanofibrous scaffolds via electrospinning creates structures that mimic the native extracellular matrix (ECM), making them highly promising for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[7][11][12][13] This document provides a detailed overview of the synthesis of poly[bis(methionine ethyl ester)phosphazene], its fabrication into fibrous mats, and the characterization of its key properties.
Part 1: Synthesis of Poly[bis(methionine ethyl ester)phosphazene]
The synthesis is a well-established two-step process that requires careful control of reaction conditions to achieve high molecular weight and complete substitution.[4] The overall scheme involves the thermal ring-opening polymerization of a chlorinated precursor followed by the nucleophilic substitution of chlorine atoms with the desired amino acid ester.
Underlying Principles and Causality
Ring-Opening Polymerization (ROP): The process begins with the thermal ROP of hexachlorocyclotriphosphazene ((NPCl₂)₃). Heating this stable cyclic trimer above 250°C overcomes the ring strain and initiates polymerization, forming the linear, reactive macromolecule, polydichlorophosphazene ((NPCl₂)n). This polymer is highly sensitive to moisture and must be handled under anhydrous conditions to prevent cross-linking and premature hydrolysis. The length of the resulting polymer chains, and thus the molecular weight, can be controlled by the polymerization time and temperature.[3][14]
Macromolecular Substitution: The P-Cl bonds in polydichlorophosphazene are highly susceptible to nucleophilic attack. This allows for the displacement of the chlorine atoms with a wide variety of nucleophiles, in this case, the amino group of L-methionine ethyl ester.[5] The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine (TEA), which acts as a proton scavenger. The primary amine of the methionine ester attacks the phosphorus atom, and the TEA neutralizes the liberated hydrochloric acid (HCl), driving the reaction to completion and preventing side reactions. The use of the ethyl ester form of methionine is crucial, as the free carboxylic acid would react with the phosphazene backbone, causing chain cleavage.[8]
Optimizing the Synthesis of L-Methionine Ethyl Ester: Protocols and Mechanistic Insights
An Application Guide for Researchers and Process Chemists Abstract L-Methionine ethyl ester is a valuable derivative of the essential amino acid L-methionine, utilized as a building block in peptide synthesis and as an i...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers and Process Chemists
Abstract
L-Methionine ethyl ester is a valuable derivative of the essential amino acid L-methionine, utilized as a building block in peptide synthesis and as an intermediate in the pharmaceutical industry. Its synthesis via Fischer esterification presents unique challenges due to the zwitterionic nature of the amino acid starting material.[1][2] This guide provides a comprehensive overview of the reaction, detailing optimization strategies, comparative protocols for homogeneous and heterogeneous catalysis, and robust analytical methods for yield determination. By elucidating the causality behind experimental choices, this document serves as a practical resource for chemists aiming to achieve high-yield, efficient, and scalable synthesis of L-methionine ethyl ester.
Introduction: The Chemistry of Methionine Esterification
The esterification of L-methionine with ethanol is a reversible condensation reaction that forms L-methionine ethyl ester and water. The core challenge in this process is overcoming the low reactivity of the carboxylic acid group in methionine, which exists as a carboxylate anion in its stable zwitterionic form. To facilitate the reaction, a strong acid catalyst is required to protonate the carboxylate, rendering the carbonyl carbon sufficiently electrophilic for nucleophilic attack by ethanol.
The equilibrium nature of the reaction dictates that the removal of water is essential to drive the process toward the product side, in accordance with Le Châtelier's principle.[1][3] Strategies for optimizing yield, therefore, center on effective catalysis and efficient water removal.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification of methionine follows a well-established acid-catalyzed nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions.
Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of methionine by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.[4]
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original ethanol hydroxyl group) to one of the hydroxyl groups. This creates a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, methionine ethyl ester.
Caption: Figure 2: Workflow for Homogeneous Catalysis Protocol.
Procedure:
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add L-methionine (14.9 g, 0.1 mol), absolute ethanol (150 mL), and toluene (50 mL). Toluene forms an azeotrope with water, facilitating its removal.
Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (14.7 g, 0.15 mol, 8.0 mL) dropwise with vigorous stirring.
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the consumption of starting material.
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (200 mL) to neutralize the excess acid. Caution: CO₂ evolution will cause foaming.
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude L-methionine ethyl ester as an oil.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
This protocol offers a greener alternative with a simplified work-up procedure.
Materials and Reagents:
L-Methionine
Absolute Ethanol (Anhydrous)
Amberlyst-15 resin
Round-bottom flask, condenser, heating mantle, magnetic stirrer.
Caption: Figure 3: Workflow for Heterogeneous Catalysis Protocol.
Procedure:
Setup: In a 250 mL round-bottom flask, combine L-methionine (14.9 g, 0.1 mol), absolute ethanol (150 mL), and Amberlyst-15 resin (3.0 g, ~20 wt%).
Reaction: Attach a reflux condenser and heat the mixture to reflux with efficient stirring for 8-12 hours. The reaction can be monitored by TLC. For higher conversion, a Soxhlet extractor containing 4Å molecular sieves can be placed between the flask and condenser to remove water.
Work-up: Cool the reaction mixture to room temperature.
Catalyst Removal: Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of fresh ethanol (2 x 10 mL) to recover any adsorbed product. The resin can be washed with methanol and dried for regeneration and reuse.
Concentration: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator to obtain the L-methionine ethyl ester. The product is often of high purity, but can be further purified if necessary.
Analytical Characterization and Yield Determination
Accurate determination of yield requires robust analytical techniques.
Thin-Layer Chromatography (TLC): An excellent tool for monitoring reaction progress.
Mobile Phase: Dichloromethane:Methanol (9:1 v/v)
Visualization: Ninhydrin stain (stains the primary amine of methionine and its ester, typically purple/blue) or iodine vapor. The product ester (Met-OEt) will have a higher Rƒ value than the starting amino acid.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and purity. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common method.
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the product. Key signals for L-methionine ethyl ester in CDCl₃ include:
A triplet around 1.2-1.3 ppm (3H, -OCH₂CH ₃)
A singlet around 2.1 ppm (3H, -SCH ₃)
A quartet around 4.1-4.2 ppm (2H, -OCH ₂CH₃)
A triplet/multiplet for the α-proton (-CH (NH₂)COOEt)
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield / Incomplete Reaction
1. Insufficient water removal.2. Inactive catalyst.3. Insufficient reaction time or temperature.
1. Use a Dean-Stark trap or molecular sieves.2. Use fresh H₂SO₄ or regenerate Amberlyst-15.3. Increase reaction time and ensure temperature is at reflux.
Product Decomposition
Reaction temperature is too high or reaction time is too long.
Optimize temperature and monitor the reaction closely to avoid prolonged heating after completion.
Difficult Purification
Emulsion formation during work-up (Protocol 1).Residual acid.
Add brine to break emulsions.Ensure complete neutralization with NaHCO₃; test aqueous layer pH.
References
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). National Center for Biotechnology Information. Available at: [Link]
Process for esterification of amino acids and peptides. (1998). Google Patents.
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). National Center for Biotechnology Information. Available at: [Link]
Catalytic performance of amino acid/phosphotungstic acid as bi-functional heterogeneous catalyst for biodiesel production. (2021). Environmental Engineering Research. Available at: [Link]
Method for preparing amino acid esters. (1995). Google Patents.
A Convenient Synthesis of Amino Acid Methyl Esters. (2009). MDPI. Available at: [Link]
Acylation and Esterification of Amino Acids. AK Lectures. Available at: [Link]
DL-Methionine. Organic Syntheses. Available at: [Link]
A Convenient Synthesis of Amino Acid Methyl Esters. (2009). National Center for Biotechnology Information. Available at: [Link]
Process for producing amino acid amides. (2001). Google Patents.
Amberlyst-15 in organic synthesis. (2012). Arkivoc. Available at: [Link]
Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. (2002). ResearchGate. Available at: [Link]
A highly efficient and reusable polystyrene-based superacidic sulfonic acid catalyst for esterification of dodecanoic acid with methanol. (2013). RSC Advances. Available at: [Link]
Method for producing amino acid ester hydrochloride. (2009). Google Patents.
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). American Chemical Society. Available at: [Link]
Advanced Synthesis & Characterization of N-Acetyl-L-Methionine Ethyl Ester (NAME)
Application Note: AN-MET-042 Executive Summary N-Acetyl-L-Methionine Ethyl Ester (NAME) represents a critical derivative in the development of lipophilic antioxidants and prodrugs. Unlike free L-methionine, which has lim...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MET-042
Executive Summary
N-Acetyl-L-Methionine Ethyl Ester (NAME) represents a critical derivative in the development of lipophilic antioxidants and prodrugs. Unlike free L-methionine, which has limited lipid solubility, the ethyl ester modification significantly enhances cellular permeability, allowing for superior intracellular delivery of the methionine pharmacophore. Once internalized, the molecule acts as a potent scavenger of Reactive Oxygen Species (ROS), specifically targeting chloramines and hypochlorous acid, protecting cellular albumin and glutathione pools.
This Application Note provides two distinct, validated protocols for the synthesis of NAME:
Chemical Synthesis (Standard): A high-yield, thionyl chloride-mediated esterification suitable for bulk production.
Enzymatic Synthesis (Green/Chiral): A lipase-catalyzed transesterification designed for high optical purity and sensitive derivative synthesis.
Strategic Synthesis Roadmap
The choice of synthesis route depends on the downstream application. The chemical route is preferred for scale, while the enzymatic route is essential when working with acid-sensitive functional groups or requiring strict enantiomeric excess (
).
Figure 1: Decision matrix for synthesis pathways. Route A utilizes acid chloride activation; Route B utilizes biocatalytic thermodynamic shifts.
Protocol A: Chemical Synthesis (Thionyl Chloride Method)
Primary Reference Validation: Silva et al. (Beilstein J. Org. Chem) [1]
This method utilizes in situ generation of HCl and activation of the carboxyl group via thionyl chloride (
). It is preferred over sulfuric acid catalysis due to easier work-up (volatile byproducts and ).
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Detection: UV at 210 nm (Amide bond) and 254 nm.
Retention Time: N-Acetyl-L-Met (~4.5 min) vs. N-Acetyl-L-Met Ethyl Ester (~12.2 min). Note: The ester is significantly more hydrophobic.
Mechanistic Insight & Biological Relevance
The ethyl ester modification alters the pharmacokinetics of the methionine analog.
Figure 2: Pharmacokinetic activation pathway. The ethyl ester facilitates membrane crossing, after which intracellular esterases release the active antioxidant moiety [5].
Why N-Acetyl-L-Methionine?
While N-Acetylcysteine (NAC) is the most common thiol antioxidant, N-Acetyl-L-Methionine offers superior stability against auto-oxidation in air. It functions as a "sacrificial" antioxidant, readily oxidizing to Methionine Sulfoxide (MetSO) when intercepting ROS, thereby sparing critical proteins from oxidative damage [6].
Troubleshooting & Storage
Issue
Probable Cause
Corrective Action
Strong "Cabbage" Smell
Hydrolysis/Degradation
The thioether is degrading. Ensure storage at -20°C. Freshly distilled reagents are required.
Low Yield (Enzymatic)
Water Accumulation
Lipase reactions are reversible.[8] Add more activated molecular sieves to remove water byproduct.
Racemization
High Temp / High pH
Avoid temperatures >50°C in the chemical route. Ensure pH < 10 during any neutralization steps.
Oil vs. Solid
Impurities
The pure ester is often a low-melting solid or oil. High vacuum drying ( mbar) is required to induce crystallization.
References
Silva, W. G., Braga, C. B., & Rittner, R. (2015). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and NMR spectroscopy. Beilstein Journal of Organic Chemistry, 11, 76–85. Link
Adlercreutz, P. (2013). Immobilised lipases in the cosmetics industry.[6] Chemical Society Reviews, 42(15), 6406-6436. Link
National Center for Biotechnology Information. (2024).[9][10] PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine.Link
Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an impressive pharmacokinetic profile. Biochemical Pharmacology, 84(11), 1522-1533. Link
Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan.[11] Journal of Pharmaceutical Sciences, 105(10). Link
Application Notes and Protocols: Methionine Ethyl Ester as a Precursor for Radiolabeled Imaging Agents
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Introduction: The Significance of Radiolabeled Methionine in Molecular Imaging Methionine, an essential...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Significance of Radiolabeled Methionine in Molecular Imaging
Methionine, an essential amino acid, plays a pivotal role in cellular metabolism, primarily in protein synthesis and methylation reactions. Cancer cells often exhibit an increased metabolic rate and a heightened demand for amino acids to support their rapid proliferation. This metabolic reprogramming makes radiolabeled methionine an invaluable tool in positron emission tomography (PET) for the visualization and characterization of various cancers, particularly brain tumors.[1][2] The most commonly used radiotracer, L-[methyl-¹¹C]methionine ([¹¹C]Met), allows for the non-invasive in vivo assessment of amino acid uptake and metabolism, providing critical information for diagnosis, staging, and monitoring therapeutic response.[3][4] Unlike the more common PET tracer [¹⁸F]FDG, [¹¹C]Met often provides higher tumor-to-background contrast in the brain due to the brain's lower basal amino acid metabolism compared to its high glucose consumption.[5]
The synthesis of [¹¹C]Met involves the rapid incorporation of the short-lived positron-emitting isotope, Carbon-11 (t½ ≈ 20.4 minutes), onto a precursor molecule.[4] This necessitates a fast, efficient, and reproducible radiosynthesis process, typically performed in an automated synthesis module immediately prior to administration. While various precursors can be conceptualized for this synthesis, the field has largely standardized on specific molecules that offer high radiochemical yields and purity. This document will explore the role of methionine derivatives, with a focus on methionine ethyl ester, as potential precursors for radiolabeled imaging agents and provide detailed protocols for the current state-of-the-art synthesis of [¹¹C]methionine.
The Precursor Principle: A Foundation for Radiosynthesis
The core principle behind the synthesis of [¹¹C]methionine lies in the [¹¹C]-methylation of a suitable precursor. This involves the production of a reactive [¹¹C]-methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I), which is then reacted with a precursor molecule that has a nucleophilic site amenable to methylation.
Methionine Ethyl Ester as a Potential Precursor
Theoretically, methionine ethyl ester could serve as a precursor for [¹¹C]methionine. The concept would involve the protection of the carboxyl group as an ethyl ester, leaving the amino and thioether groups available for chemical modification. However, for the synthesis of L-[methyl-¹¹C]methionine, the target of methylation is the sulfur atom of homocysteine or a derivative. Direct methylation of methionine or its esters to produce [¹¹C]Met is not the standard approach.
The scientific literature and current routine production methods for [¹¹C]methionine predominantly utilize L-homocysteine thiolactone as the precursor.[6][7][8] This precursor offers a reactive thiol group upon ring-opening, which is readily methylated with high efficiency. While the exploration of alternative precursors is a valid area of radiopharmaceutical research, detailed, validated, and widely adopted protocols for the use of methionine ethyl ester in the routine production of [¹¹C]methionine are not prevalent in recent scientific publications. The reasons for the preference of L-homocysteine thiolactone include its high reactivity, the stability of the final product, and the high radiochemical yields and purity achieved.[9][10]
Therefore, this guide will focus on the established and validated method for [¹¹C]methionine synthesis, providing a robust and reliable protocol for researchers and clinicians.
State-of-the-Art Synthesis of L-[¹¹C]Methionine: A Validated Protocol
The following protocol details the automated synthesis of L-[methyl-¹¹C]methionine using L-homocysteine thiolactone as the precursor. This method is widely adopted for its reliability and high yield.
I. Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
The synthesis of the radiolabeling agent, [¹¹C]CH₃I, is the critical first step. This is typically achieved via two primary methods: the "wet" method involving the reduction of [¹¹C]CO₂ to [¹¹C]methanol followed by iodination, or the more common gas-phase method.
Gas-Phase Method Workflow:
Caption: Production of [¹¹C]Methyl Iodide via the Gas-Phase Method.
II. [¹¹C]-Methylation of L-Homocysteine Thiolactone
This step involves the reaction of [¹¹C]CH₃I with the precursor to form the radiolabeled methionine.
Automated Synthesis Workflow:
Caption: Automated synthesis of L-[¹¹C]Methionine.
Detailed Protocol:
Precursor Solution Preparation: Prepare a solution of L-homocysteine thiolactone hydrochloride (typically 2-5 mg) in a mixture of aqueous sodium hydroxide and an organic solvent like ethanol.[6] The basic conditions are crucial for the in-situ opening of the thiolactone ring to expose the reactive thiol group.
[¹¹C]-Methylation: The trapped [¹¹C]CH₃I is released from the trap by heating and carried by an inert gas stream (e.g., helium) into the reaction vessel containing the precursor solution. The methylation reaction is rapid and often occurs at room temperature or with gentle heating (e.g., 85°C for 5 minutes).[6]
Purification: The crude reaction mixture is passed through a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak, to remove unreacted [¹¹C]CH₃I and other impurities. The desired [¹¹C]methionine is retained on the cartridge.
Elution and Formulation: The purified L-[¹¹C]methionine is eluted from the SPE cartridge with a suitable solvent, typically sterile water or a phosphate-buffered saline (PBS) solution.
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial for injection.
Quality Control: Ensuring a Self-Validating System
Rigorous quality control (QC) is paramount to ensure the safety and efficacy of the radiopharmaceutical.
Key QC Parameters:
Test
Method
Acceptance Criteria
Radionuclidic Identity
Half-life determination
19.5 - 21.5 minutes
Radiochemical Purity
High-Performance Liquid Chromatography (HPLC)
≥ 95% L-[¹¹C]methionine
Enantiomeric Purity
Chiral HPLC
≥ 90% L-isomer
pH
pH meter or pH strips
4.5 - 7.5
Visual Inspection
Clear, colorless, free of particulate matter
Pass
Sterility
Standard microbiological testing
Sterile
Bacterial Endotoxins
Limulus Amebocyte Lysate (LAL) test
< 175 EU/V
In Vivo Imaging with L-[¹¹C]Methionine: Protocol and Considerations
Patient Preparation
Fasting for at least 4-6 hours prior to the scan is recommended to reduce physiological background uptake of amino acids.
Ensure the patient is well-hydrated.
Imaging Protocol
Radiotracer Administration: Administer a bolus intravenous injection of L-[¹¹C]methionine. The typical injected dose is 370-740 MBq (10-20 mCi), adjusted for patient weight or body surface area.
Uptake Phase: A waiting period of 10-20 minutes allows for the distribution and uptake of the radiotracer.
PET/CT or PET/MR Imaging: Acquire images from the vertex of the skull to the base of the brain. For whole-body imaging, the scan range is adjusted accordingly. A low-dose CT or an MRI scan is performed for attenuation correction and anatomical co-registration.
Data Analysis
Visual Interpretation: Assess the images for areas of focal, increased radiotracer uptake that are greater than the surrounding normal brain tissue.
Semi-Quantitative Analysis: Standardized Uptake Values (SUV) are calculated to quantify the tracer uptake in a region of interest (ROI) drawn around the tumor. The ratio of tumor SUV to the SUV of a reference region (e.g., contralateral normal brain tissue or cerebellum) is often used to improve diagnostic accuracy.[3]
Conclusion: A Commitment to Scientific Integrity and Patient Care
The use of L-[¹¹C]methionine PET imaging represents a significant advancement in the management of cancer, offering valuable insights into tumor metabolism. While the exploration of novel precursors like methionine ethyl ester is a continuous effort in radiopharmaceutical sciences, the current gold standard for the synthesis of [¹¹C]methionine relies on the well-established and highly efficient methylation of L-homocysteine thiolactone. The protocols and quality control measures outlined in these notes provide a framework for the safe, reliable, and effective production and application of this critical diagnostic imaging agent. Adherence to these validated procedures ensures the generation of high-quality data for both preclinical research and clinical decision-making, ultimately contributing to improved patient outcomes.
References
Kilian, K., Pękal, A. J., & Juszczyk, J. (2016). Synthesis of 11C-methionine through gas phase iodination using Synthra MeIPlus synthesis module. Nuclear Medicine Review, 19(1), 23-28.
Tateishi, U., et al. (2021). [11C]-methionine positron emission tomography in the evaluation of pediatric low-grade gliomas. Cancers, 13(16), 4165.
Kettering Health. (2020). C-11 Methionine: A Rare Tracer Used to Detect Brain Tumors. Retrieved from [Link]
Sinclair, D. A., et al. (2000). Radiolabeling revisited: metabolic labeling with (35)S-methionine inhibits cell cycle progression, proliferation, and survival. The FASEB Journal, 14(6), 875-884.
Poleszczuk, J., et al. (2020). THE ROLE OF PET/CT WITH 11C-METHIONINE IN CONTEMPORARY NUCLEAR MEDICINE. Wiadomości Lekarskie, 73(9 cz 2), 2076-2080.
National Center for Biotechnology Information. (n.d.). L-[methyl-11C]Methionine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
Ceyssens, S., et al. (2014). Value of 11C-methionine PET in imaging brain tumours and metastases. European Journal of Nuclear Medicine and Molecular Imaging, 41(12), 2278-2289.
Noltes, M. E., et al. (2023). Comparison of Localization Methods in Cushing Disease—Could [ 11 C]C-Methionine PET/CT Replace MRI or BIPSS?. Cancers, 15(13), 3387.
Långström, B., et al. (1987). Synthesis of L- and D-[methyl-11C]methionine. Journal of Nuclear Medicine, 28(6), 1037-1040.
Vavere, A. L., & Snyder, S. E. (2013). Evaluation of the Biodistribution of 11 C-Methionine in Children and Young Adults. Journal of Nuclear Medicine, 54(11), 1883-1888.
Ishiwata, K., et al. (1991). Comparison of L-[1-11C]methionine and L-methyl-[11C]methionine for measuring in vivo protein synthesis rates with PET. Journal of Nuclear Medicine, 32(4), 668-674.
Kniess, T., et al. (2019). Metabolic Radiolabeling: Experimental Tool or Trojan Horse? (35)S-Methionine Induces DNA Fragmentation and p53-dependent ROS Production. Journal of Biological Chemistry, 294(4), 1189-1202.
Gomzina, N. A., et al. (2002). Methionine of high enantiomeric purity production via online-11C-methylation of L-homocysteine thiolactone hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 45(10), 837-847.
Eppard, E., et al. (2017).
Noltes, M. E., et al. (2023). Head-to-head comparison of [11C]methionine PET, [11C]choline PET, and 4-dimensional CT as second-line scans for detection of parathyroid adenomas in primary hyperparathyroidism. European Journal of Nuclear Medicine and Molecular Imaging, 50(13), 3967-3976.
Kasprzyk, A., & Lipowska, M. (2002). An in vitro method for radiolabeling proteins with 35S. Analytical Biochemistry, 304(2), 164-169.
Leppänen, J., et al. (2021). 4-[18F] Fluoroglutamine, [11C] Methionine, and 2-Deoxy-2-[18F] Fluoro-D-Glucose and Two Small-Animal PET/CT Systems in an Orthotopic Rat Glioma Model. Frontiers in Oncology, 11, 730358.
Scott, P. J. (2016). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 14(38), 9012-9016.
Antoni, G., et al. (1987). Synthesis of L- and D-[methyl-11C]methionine. Journal of Nuclear Medicine, 28(6), 1037-40.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Racemization of Methionine Ethyl Ester (Met-OEt) During Basic Hydrolysis
Ticket ID: #MET-ISO-001
Status: Resolved / Published Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Hydrolyzing methionine ethyl ester (Met-OEt) to its free acid form (Met-OH) without compromising optical purity is a common bottleneck in peptide synthesis and drug development. The sulfur atom in the methionine side chain (
-position) does not directly acidify the -proton, but the standard basic conditions required for saponification () rapidly promote proton abstraction at the chiral center.
This guide provides three validated workflows to navigate this challenge:
The Mechanistic Insight: Understanding the enemy (Enolization).
The Chemical Solution: Optimized Lithium Hydroxide (LiOH) hydrolysis.
The Biological Solution: Enzymatic hydrolysis (The "Gold Standard").
Module 1: The Mechanistic Root Cause
Question:Why does my L-Methionine lose optical purity during standard NaOH saponification?
Answer:
The loss of chirality is driven by base-catalyzed enolization .
In an ester, the
-proton is weakly acidic (). Under basic conditions (like aqueous NaOH), the hydroxide ion acts as a base, abstracting this proton.
Deprotonation: The base removes the
-H.
Planarization: The resulting carbanion is resonance-stabilized by the carbonyl group, forming an enolate intermediate . Crucially, this intermediate is planar (
hybridized). The stereochemical information is lost at this stage.
Reprotonation: When water or acid is introduced to quench the reaction, the proton can re-attach from either the top or bottom face with equal probability.
Result: A racemic mixture (50:50 L- and D-isomers).
Visualizing the Failure Mode
Figure 1: The pathway of optical purity loss via the planar enolate intermediate.
Module 2: Chemical Hydrolysis Optimization
Question:I cannot use enzymes. How do I optimize the chemical reaction to minimize racemization?
Answer:
If you must use chemical hydrolysis, you must lower the activation energy for hydrolysis while raising the activation energy for enolization. The industry-standard method uses Lithium Hydroxide (LiOH) in a THF/Water system at low temperature.
Why LiOH?
Unlike Sodium (
) or Potassium (), Lithium () is a "hard" cation with a small ionic radius. It coordinates tightly with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon (facilitating hydrolysis) without significantly increasing the basicity of the medium (minimizing proton abstraction). Furthermore, LiOH is soluble in THF/Water mixtures, allowing the reaction to proceed at , where racemization kinetics are significantly slower.
Protocol: Low-Temperature LiOH Saponification
Parameter
Specification
Note
Reagent
LiOH (Lithium Hydroxide)
Use 1.2 – 1.5 equivalents.
Solvent
THF : Water (3:1 v/v)
THF solubilizes the organic ester; water provides the nucleophile.
Temperature
(Ice Bath)
CRITICAL. Never heat this reaction.
Time
Monitor via TLC/LC-MS
Stop immediately upon consumption of starting material (usually 1-2 hours).
Step-by-Step Guide:
Dissolve 1.0 eq of Methionine Ethyl Ester in THF (approx. 0.1 M concentration).
Cool the solution to
in an ice bath.
Slowly add a pre-cooled solution of LiOH (1.2 eq) in water.
Stir vigorously at
.
Quench: Once complete, acidify carefully with 1N HCl to pH 3-4 while still cold.
Extract immediately with Ethyl Acetate.
Module 3: The Enzymatic Alternative (Gold Standard)
Question:The chemical method still yields 5-10% D-isomer. How do I get >99% ee?
Answer:
Switch to Biocatalysis . Enzymes operate at neutral pH (7.0 - 8.0) and ambient temperature. More importantly, enzymes are chiral catalysts; they sterically block the formation of the wrong isomer and do not create the harsh basic environment required for enolization.
Recommended Enzyme:Pig Liver Esterase (PLE) or CAL-B (Candida antarctica Lipase B) .
Protocol: Enzymatic Hydrolysis
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5).
Substrate: Suspend Met-OEt in the buffer. If solubility is poor, add 5-10% Acetone or DMSO as a co-solvent.
Enzyme Addition: Add PLE (approx. 10-20 units per mmol of substrate).
pH Stat: As the reaction proceeds, acid is produced, lowering pH. Use an autotitrator (or manual addition) to maintain pH at 7.5 using dilute NaOH. Note: The local concentration of base is low, preventing racemization.
Termination: Filter off the enzyme or adjust pH to 3.0 to deactivate.
Workup: Ion-exchange chromatography is often preferred here to separate the zwitterionic amino acid from unreacted ester.
Decision Matrix: Selecting Your Method
Figure 2: Decision matrix for selecting the hydrolysis method based on purity requirements.
Module 4: Analytical Validation
Question:How do I prove my product is pure L-Methionine?
Answer:
You cannot rely on standard NMR. You must use Chiral HPLC or Polarimetry.
Method A: Chiral HPLC (Recommended)
Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)). These are specifically designed to separate free amino acids.
Mobile Phase: Aqueous Perchloric acid (pH 1.5 - 2.0).
Detection: UV at 200-210 nm (or Refractive Index).
Expectation: L-Met and D-Met will have distinct retention times.
Method B: Polarimetry (Quick Check)
Standard:
(c=1, 5N HCl) for L-Methionine.
Warning: If your rotation is
, you have significant racemization. This method is less sensitive than HPLC for detecting small impurities (e.g., 1-2% D-isomer).
References
Mechanism of Racemization: Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society. Link
LiOH Method: Greene, T. W., & Wuts, P. G. M. (Various Editions). Protective Groups in Organic Synthesis. (Standard reference for mild ester hydrolysis using LiOH/THF). See also: Saponification of aminoacid/peptide esters, EP0523461B1. Link
Enzymatic Hydrolysis: Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions. Link
Chiral Separation: Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science. Link
Optimization
Troubleshooting low yield in methionine ethyl ester synthesis
Welcome to the technical support center for the synthesis of methionine ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this common yet n...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methionine ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this common yet nuanced esterification. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot effectively and improve your yields.
Troubleshooting Guide: From Low Yields to Pure Product
This section is structured to address the most common issues encountered during the synthesis of methionine ethyl ester, typically prepared via Fischer esterification or with reagents like thionyl chloride.
Question 1: My yield of methionine ethyl ester is consistently low or zero. What are the primary causes?
Low yield is the most frequent complaint, and it often stems from issues with the reaction equilibrium, the integrity of the reagents, or the specific chemical properties of methionine.
Underlying Principles: The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]
Methionine + Ethanol ⇌ Methionine Ethyl Ester + Water
To achieve a high yield, the equilibrium must be actively shifted towards the products. According to Le Châtelier's principle, this can be accomplished by either using a large excess of one reactant (typically the alcohol) or by removing a product (water) as it forms.[1]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Actionable Solutions:
Reagent Quality:
Water Content: Ensure your ethanol is anhydrous. The presence of water will inhibit the forward reaction. Use a freshly opened bottle or dry it over molecular sieves. Methionine should also be thoroughly dried.
Catalyst: Use a fresh, potent acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. The use of sulfuric acid is often crucial for driving the reaction effectively.[3]
Driving the Equilibrium:
Excess Alcohol: The most straightforward method is to use ethanol as the solvent, creating a large molar excess that pushes the reaction forward. A 10-fold excess or greater is common.
Water Removal: For larger-scale reactions, refluxing with a Dean-Stark apparatus to physically remove water is highly effective.
Question 2: My TLC plate shows multiple spots, and not just the starting material and product. What are these byproducts?
The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions. For methionine, the primary culprit is the oxidation of its sulfur-containing side chain.
Underlying Principles: The thioether group in methionine's side chain is susceptible to oxidation, especially under acidic conditions, forming methionine sulfoxide.[4][5] This oxidation changes the polarity of the molecule, leading to a different Rf value on a TLC plate.
Diagnostic Protocol: TLC Analysis
Prepare the Plate: Use a standard silica gel plate.
Spotting: Spot the crude reaction mixture alongside your starting methionine.
Eluent System: A common mobile phase for amino acids and their esters is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1).
Visualization: Use a ninhydrin stain and heat. Both methionine and its ester will stain (typically purple/blue), as will the oxidized forms.
Interpretation:
Starting Material (Methionine): Will have a low Rf value due to its high polarity (zwitterionic).
Product (Methionine Ethyl Ester): Will have a higher Rf value as the ester is less polar than the carboxylic acid.
Byproduct (Methionine Sulfoxide/Ester): Will have an Rf value different from both, typically more polar (lower Rf) than the desired ester.
Caption: Representative TLC plate for reaction monitoring.
Actionable Solutions:
Minimize Oxidation:
Degas Solvents: Purge the ethanol with an inert gas (nitrogen or argon) before starting the reaction to remove dissolved oxygen.
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
Add Scavengers: Including antioxidants or scavengers in the reaction or workup can minimize oxidation.[6][7]
Post-Synthesis Reduction: If oxidation occurs, methionine sulfoxide can often be reduced back to methionine, though this adds steps to your synthesis.
Question 3: The reaction seems complete by TLC, but I lose most of my product during the workup. Why?
Product loss during purification is often due to improper handling of the amino acid ester, which has both a basic amino group and a hydrolyzable ester group.
Underlying Principles: The product of the reaction is an amino acid ester hydrochloride salt (if using HCl generated from thionyl chloride) or a sulfate salt (if using sulfuric acid). To isolate the free ester, the acidic solution must be neutralized. This step is critical.
Workup Protocol & Common Pitfalls:
Cooling: Ensure the reaction mixture is cooled to room temperature or 0°C before neutralization.
Neutralization: Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃), with vigorous stirring.[8]
Pitfall 1: Using a Strong Base. Adding a strong base like NaOH can cause saponification (hydrolysis) of the ester back to the methionine carboxylate salt, destroying your product.
Pitfall 2: pH Overshoot. Add the base dropwise and monitor the pH. As the solution is neutralized (pH ~7-8), the free amino ester, which is less soluble in water, will precipitate.[8] If the solution remains strongly acidic, the ester will stay dissolved as its salt. If it becomes too basic, you risk hydrolysis.
Isolation: The precipitated free ester can be collected by vacuum filtration.
Extraction: Alternatively, after neutralization, the aqueous layer can be extracted multiple times with an organic solvent like dichloromethane or ethyl acetate to recover the dissolved ester.
Parameter
Recommendation
Rationale
Neutralizing Agent
Saturated NaHCO₃ or 10% Na₂CO₃
Weak base minimizes risk of ester hydrolysis (saponification).
Temperature
0°C to Room Temperature
Prevents unwanted side reactions and potential hydrolysis.
Final pH
~7-8
Ensures the amino group is deprotonated, causing the free ester to precipitate.
Isolation Method
Filtration or Extraction
Depends on the scale and solubility of the ester.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction? Sulfuric Acid, Thionyl Chloride, or something else?
A: The "best" catalyst depends on your specific needs for scale, purity, and safety.
Sulfuric Acid (H₂SO₄): The classic Fischer esterification catalyst. It's inexpensive and effective, but the reaction requires heat and is an equilibrium process. It's excellent for large-scale synthesis where cost is a factor.[3]
Thionyl Chloride (SOCl₂): This reagent reacts with the alcohol in situ to generate HCl gas and an intermediate that readily esterifies the amino acid.[9] The reaction is generally faster, not equilibrium-limited, and often proceeds at lower temperatures. However, thionyl chloride is highly corrosive, moisture-sensitive, and releases toxic gases (HCl and SO₂), requiring a well-ventilated fume hood and careful handling.[10][11]
Trimethylchlorosilane (TMSCl): A milder and convenient alternative that reacts with methanol/ethanol to generate HCl in situ. It often gives good to excellent yields at room temperature with a simpler workup.[12]
Q2: Could my amino acid be racemizing during the esterification?
A: Racemization of the α-carbon is a potential concern in peptide chemistry but is generally considered minimal during standard acid-catalyzed esterification of a free amino acid.[13] The conditions are typically not harsh enough to cause significant epimerization. However, if you are working with a derivative where the amine is protected and the carboxyl group is activated (e.g., for peptide coupling), the risk of racemization is much higher.[14]
Q3: How do I confirm the identity and purity of my final product?
A: A combination of techniques is recommended:
TLC: As described above, to check for the disappearance of starting material and the appearance of a single major product spot.
Melting Point: If the product is crystalline (often the hydrochloride salt is), comparing its melting point to the literature value is a good indicator of purity. The L-methionine ethyl ester hydrochloride has a CAS number of 2899-36-7.
NMR Spectroscopy: This is the most definitive method. For methionine ethyl ester, you should look for characteristic signals:
A triplet around 1.2-1.3 ppm (3H) and a quartet around 4.1-4.2 ppm (2H) for the ethyl group.
A singlet around 2.1 ppm (3H) for the methyl group on the sulfur.
Multiplets for the α-CH and β/γ-CH₂ protons of the methionine backbone.[15]
The disappearance of the broad carboxylic acid proton signal.
Q4: What are the key safety precautions when using thionyl chloride?
A: Thionyl chloride is extremely hazardous and must be handled with care.
Work in a Fume Hood: Always work in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear solvent-resistant gloves, splash goggles, a face shield, and a lab coat.[11]
Avoid Water: Thionyl chloride reacts violently with water to release corrosive HCl and SO₂ gas. Ensure all glassware is scrupulously dry.
Quenching: Add thionyl chloride to the alcohol slowly, often at reduced temperature (0°C), as the initial reaction is exothermic.[6]
Disposal: Neutralize any waste containing thionyl chloride carefully according to your institution's safety guidelines.
References
Method for synthesizing sulfuric acid amino ethyl ester.
Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. ResearchGate. [Link]
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
Process for the preparation of amino acid methyl esters.
Methionine Oxidation and Reduction in Proteins. PMC - NIH. [Link]
Oxidation increases the strength of the methionine-aromatic interaction. PubMed Central. [Link]
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
Conformational study of L-methionine and L- cysteine derivatives through quantum chemical calculations and. Beilstein Journals. [Link]
Studies on thin-layer chromatography after incubation with [35S]methionine as an aid to identification of mycobacteria. PubMed. [Link]
Oxidation Mechanism of Methionine by HO• Radical: A Theoretical Study. ACS Publications. [Link]
How to handle peptides that contain methionine. Biotage. [Link]
Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry - ACS Publications. [Link]
Technical Support Center: Minimizing Transesterification of Methionine Ethyl Ester in Methanol
Welcome to the technical support center for handling Methionine Ethyl Ester in methanolic solutions. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling Methionine Ethyl Ester in methanolic solutions. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of unintended transesterification. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Fundamental Principles: The Challenge of Transesterification
Methionine ethyl ester, a crucial building block in pharmaceutical synthesis, is susceptible to transesterification when exposed to methanol, leading to the formation of methionine methyl ester. This conversion can impact yield, purity, and the overall success of your synthetic route. The reaction involves the exchange of the ethyl group of the ester with the methyl group from methanol, a process that can be catalyzed by acidic or basic residues.[1][2][3]
The equilibrium nature of this reaction means that using methanol as a solvent inherently pushes the reaction toward the formation of the methyl ester.[1] Understanding and controlling the factors that influence this equilibrium is key to minimizing this undesired side reaction.
Reaction Mechanism
The transesterification of methionine ethyl ester in methanol can proceed through two primary pathways, depending on the catalytic conditions:
Acid-Catalyzed Transesterification
Under acidic conditions, a proton activates the carbonyl group of the ethyl ester, making it more susceptible to nucleophilic attack by methanol.[2][3] The reaction proceeds through a tetrahedral intermediate.
Base-Catalyzed Transesterification
In the presence of a base, methanol is deprotonated to form the more nucleophilic methoxide ion, which then attacks the carbonyl carbon of the ethyl ester.[1][2][3][4] This pathway also involves a tetrahedral intermediate.
Caption: Acid and base-catalyzed transesterification pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of methionine methyl ester in my reaction where methionine ethyl ester is a starting material in methanol. Why is this happening?
A: You are observing transesterification. This is a common reaction where the ethyl group of your ester is being exchanged with the methyl group from the methanol solvent.[1][2] This process can be accelerated by the presence of acidic or basic catalysts.[2][3]
Q2: How can I quickly minimize this transesterification?
A: The most effective immediate steps are to lower the reaction temperature and ensure your reaction conditions are as neutral as possible. If feasible, consider replacing methanol with a non-alcoholic solvent.
Q3: Will adding water to my methanol solution help?
A: While a small amount of water can competitively hydrolyze the ester back to the carboxylic acid, which is also an impurity, it can also inhibit the forward transesterification reaction to some extent.[5][6][7] However, this is not a primary control method and can introduce other complications. It is generally recommended to work under anhydrous conditions to prevent hydrolysis.[8]
Q4: Are there alternative solvents to methanol that I can use?
A: Yes, consider using non-alcoholic polar aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF), depending on the solubility of your reactants.[9][10] If an alcohol is required for the reaction, consider using ethanol to match the ester group and prevent transesterification.
In-depth Troubleshooting Guide
This section provides a more detailed approach to diagnosing and resolving issues with transesterification.
Caption: Troubleshooting workflow for unwanted transesterification.
Issue 1: Significant Transesterification Observed Even at Room Temperature
Probable Cause: Your reaction mixture may contain trace amounts of acidic or basic impurities that are catalyzing the reaction. Reagents or glassware might not be entirely neutral.
Solution:
Neutralize Glassware: Ensure all glassware is thoroughly washed and rinsed with a final rinse of deionized water and dried completely. If necessary, rinse with a very dilute solution of a weak acid followed by deionized water and then a weak base, with thorough deionized water rinses in between, to neutralize any residues.
Purify Reagents: If you suspect your reagents contain acidic or basic impurities, consider purifying them according to standard laboratory procedures.
Use a Buffer: If your reaction chemistry allows, consider using a buffered solution to maintain a neutral pH.
Issue 2: The Reaction Itself Requires Acidic or Basic Conditions
Probable Cause: The conditions necessary for your primary reaction are unfortunately ideal for catalyzing transesterification.
Solution:
Lower Temperature: This is the most critical parameter to control. Lowering the temperature will decrease the rate of transesterification more significantly than many primary reactions.[11][12][13]
Catalyst Choice: Opt for the mildest acid or base catalyst that can effectively promote your desired reaction. For instance, a weaker organic acid might be preferable to a strong mineral acid.
Stoichiometric vs. Catalytic: If possible, use a stoichiometric amount of a reagent that is consumed in the primary reaction rather than a catalyst that can continue to promote transesterification.
Issue 3: Transesterification Occurs During Work-up or Purification
Probable Cause: The conditions during extraction, quenching, or chromatography may be promoting transesterification. For example, using an acidic or basic aqueous solution for extraction can catalyze the reaction at the interface.
Solution:
Neutral Work-up: Use neutral water or brine for extractions. If an acid or base wash is necessary, perform it quickly and at a low temperature.
Chromatography Considerations: If using silica gel chromatography, be aware that standard silica gel is acidic. Consider using neutralized silica gel or an alternative stationary phase like alumina. The choice of eluent is also critical; avoid using methanol as a co-solvent if possible.
Parameter
Effect on Transesterification
Recommended Action
Temperature
Higher temperatures increase the reaction rate.[11][12][13]
Maintain the lowest possible temperature for the primary reaction.
pH
Both acidic and basic conditions catalyze the reaction.[1][2]
Maintain a neutral pH unless acidic/basic conditions are required.
Catalyst
Stronger acids/bases are more effective catalysts.[2]
Use the mildest effective catalyst for the primary reaction.
Methanol Conc.
High methanol concentration favors product formation.[1]
Use the minimum required amount of methanol or an alternative solvent.
Water Content
Can inhibit transesterification but may cause hydrolysis.[5][6]
Generally, work under anhydrous conditions.
Experimental Protocols & Analytical Methods
Protocol 1: General Procedure for Minimizing Transesterification
Solvent Selection: If the reaction chemistry permits, substitute methanol with a non-alcoholic polar aprotic solvent such as acetonitrile or THF. If an alcohol is necessary, use ethanol.
Temperature Control: Set up the reaction in a cooling bath (e.g., ice-water or ice-acetone) to maintain a low temperature (0 °C or below).
Reagent Addition: Add the methionine ethyl ester to the cooled solvent. If other reagents are acidic or basic, add them slowly to control any exotherm.
Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, HPLC, GC).
Quenching: As soon as the desired reaction is complete, quench the reaction by neutralizing any acid or base and removing the solvent under reduced pressure at a low temperature.
Protocol 2: Quantification of Methionine Esters by HPLC
This protocol provides a general method for separating and quantifying methionine ethyl ester and methionine methyl ester.
Instrumentation: A standard HPLC system with a UV detector is suitable.
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The gradient can be optimized to achieve baseline separation of the two esters.
Detection: Monitor the elution profile at a wavelength where both esters have significant absorbance (e.g., 210 nm).
Quantification: Prepare standard curves for both methionine ethyl ester and methionine methyl ester of known concentrations. Use these curves to determine the concentration of each in your reaction samples.[14][15]
Separation based on volatility and mass-to-charge ratio.[16]
High sensitivity and specificity, provides structural information.
Requires derivatization for non-volatile compounds.
TLC
Separation based on polarity on a stationary phase.
Quick, simple, good for reaction monitoring.
Not quantitative, lower resolution.
References
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]
Encinar, J. M., et al. (2011). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Energies, 4(3), 484-500. [Link]
Widayat, W., et al. (2021). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences, 328, 02004. [Link]
Science.gov. acid catalyzed esterification: Topics by Science.gov. Retrieved from [Link]
O'Brien, P., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(35), 21545-21561. [Link]
Grosso, V. A., et al. (2015). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal, 262, 112-119. [Link]
Pearson Study Prep. (2015, February 24). Base Catalyzed Transesterification: General Reaction [Video]. YouTube. [Link]
The Organic Chemistry Tutor. (2021, March 6). Transesterification Reaction [Video]. YouTube. [Link]
ResearchGate. (2025, August 6). Transesterification double step process modification for ethyl ester biodiesel production from vegetable and waste oils. Retrieved from [Link]
Shay, L. K., et al. (1982). Use of mutagenesis to enhance the methionine content of methanol-assimilating yeast. Developments in Industrial Microbiology, 24, 435-442.
ResearchGate. Analytical methods used for determination of L-methionine in fermentation broth. Retrieved from [Link]
ResearchGate. Effect of temperature on the transesterification reaction. Retrieved from [Link]
Rittner, R., et al. (2017). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses. RSC Advances, 7(40), 24835-24845. [Link]
Environmental Protection Agency. Summary of Solvent Substitution Information. Retrieved from [Link]
Lira, M. A., & Atadashi, M. I. (2018). EFFECT OF TEMPERATURE VARIATION ON THE PRODUCTION OF BIODIESEL USING NEEM OIL. International Journal of Research - Granthaalayah, 6(9), 442-450.
ResearchGate. De-esterification of amino acid esters. Retrieved from [Link]
Chen, Y. H., et al. (2020). Influences of Water Content in Feedstock Oil on Burning Characteristics of Fatty Acid Methyl Esters. Energies, 13(18), 4756. [Link]
SCION Instruments. FATTY ACID METHYL ESTER ANALYSIS. Retrieved from [Link]
European Union Reference Laboratory for Feed Additives. (2021, October 8).
International Journal of Engineering Trends and Technology. (2017, February 4).
Reddit. (2022, December 20). What happens if i don't remove water during esterification? Retrieved from [Link]
Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(12), 5035-5041. [Link]
Cheméo. Chemical Properties of L-Methionine. Retrieved from [Link]
Konwar, L. J., et al. (2014). The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil. Journal of Scientific Research and Reports, 3(12), 1641-1649. [Link]
Quora. (2016, February 22). Why do we use excess water during hydrolysis of ester? Retrieved from [Link]
Google Patents. US5424476A - Method for preparing amino acid esters.
Tchesnokov, E. N., et al. (2016). Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors. Nature Chemical Biology, 12(12), 1048-1056.
AIP Publishing. (2018).
Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]
ACS Omega. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]
Sciencemadness Discussion Board. (2011, March 14). What solvent can replace methanol in chemical reaction? Retrieved from [Link]
Controlling methionine oxidation during ethyl ester synthesis
Topic: Controlling Methionine Oxidation During Ethyl Ester Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The "Silent Yield Killer" Methionine (Met) oxidation is the most pe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Methionine Oxidation During Ethyl Ester Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Silent Yield Killer"
Methionine (Met) oxidation is the most persistent impurity challenge in peptide and amino acid esterification. The conversion of the thioether (
) to the sulfoxide () changes the polarity, solubility, and biological activity of your molecule.
In ethyl ester synthesis—typically achieved via Thionyl Chloride (
) in Ethanol or acid-catalyzed Fischer esterification—the acidic environment lowers the oxidation potential of methionine, making it hyper-susceptible to dissolved oxygen and trace peroxides.
This guide provides a self-validating system to Prevent , Detect , and Reverse methionine oxidation.
Oxidation does not happen spontaneously; it requires an oxidant. In esterification, the culprits are rarely the reagents themselves, but rather impurities and atmosphere .
Solvent Peroxides: Ethanol and co-solvents (THF, Dioxane) accumulate peroxides over time.
Dissolved Oxygen: Standard ethanol contains
2 mM dissolved . Under acidic catalysis, this is sufficient to oxidize up to 5% of your product.
Reactive Intermediates:
can contain traces of Sulfuryl Chloride (), a potent oxidant.
Diagram: The Oxidation/Reduction Cycle
The following diagram illustrates the oxidation pathway and the specific chemical intervention points for prevention and reversal.
Caption: Figure 1. The competitive kinetics between Methionine oxidation and Scavenger interception, plus the reduction pathway.
Trustworthiness Check: Never assume "fresh" bottles are peroxide-free.
Test: Use Quantofix® Peroxide test strips on your Ethanol/Alcohol source.
Pass: < 1 mg/L.
Fail: > 5 mg/L (Do not use).
Mitigation: If peroxides are detected, pass the solvent through a column of activated basic alumina (approx.[1][2] 50g alumina per 100mL solvent). This physically adsorbs peroxides.
Protocol B: The "Safe-Ester" Synthesis (
Method)
This protocol minimizes oxidation risk by controlling temperature and atmosphere.
Additive: Dimethyl Sulfide (DMS) - 1.0 eq (Optional, acts as a scavenger).
Step-by-Step:
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon (Argon is heavier than air and protects the surface better than Nitrogen).
Solvent Charge: Add anhydrous Ethanol. Sparge with Argon for 15 minutes to remove dissolved
.
Chill: Cool ethanol to -10°C (Ice/Salt bath).
Activation: Dropwise add
(2.0 - 5.0 eq). Note: This generates HCl in situ. Keep cold to prevent thermal oxidation.
Scavenger (The "Secret" Step): Add Dimethyl Sulfide (DMS) (1.0 eq relative to substrate). DMS is more easily oxidized than Met and will consume stray oxidants.
Addition: Add the Met-containing substrate.
Reaction: Allow to warm to Room Temperature (RT). Do not reflux unless absolutely necessary. Monitor by LCMS at t=1h.
Workup: Concentrate under reduced pressure (Rotovap). Crucial: Do not heat the bath >35°C.
Module 3: Troubleshooting & Rescue (FAQs)
Q1: My LCMS shows a +16 Da peak split from my product. Is this oxidation?
Yes. Methionine Sulfoxide adds +16 mass units. Because the sulfur becomes chiral upon oxidation (
and isomers), you will often see a "doublet" peak or a shoulder in HPLC/UPLC, as the two diastereomers separate slightly.
Q2: I already have the oxidized product. Can I save the batch?
Yes. You do not need to discard the batch. You can perform a chemical reduction using the Hackenberger Protocol (Ammonium Iodide/DMS).
Dissolve the oxidized crude ester in TFA (or Acetic Acid).
Add DMS (20 eq) followed by
(5 eq).
Stir at 0°C for 30 mins, then RT for 30 mins.
Mechanism: Iodide (
) reduces the sulfoxide, generating Iodine (). DMS scavenges the resulting iodine species.
Quench: Dilute with water, neutralize with solid Sodium Thiosulfate (
) to remove iodine color (yellow clear), then extract/purify.
Q3: Why not just use Methionine as a scavenger?
You can. Adding "Sacrificial Methionine" (free amino acid) to the reaction mixture is a valid strategy. However, it can complicate purification if your product is also a small amino acid ester. DMS or Thioanisole are preferred because they are volatile or lipophilic enough to be easily removed during workup.
Module 4: Decision Logic for Researchers
Use this logic flow to determine the correct experimental setup for your specific molecule.
Caption: Figure 2.[10] Decision logic for solvent preparation and reaction monitoring/rescue .
Hackenberg, C. P. R. (2006).[8] "The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S". Organic & Biomolecular Chemistry.
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
Giles, P. M. (2023).[4] "Methionine-Containing Peptides: Avoiding Secondary Reactions". ACS Omega.
Preventing hygroscopic degradation of L-methionine ethyl ester HCl
Topic: Prevention & Management of Hygroscopic Degradation Audience: Researchers, Formulation Scientists, and Process Chemists[1] Module 1: Rapid Troubleshooting (FAQ) Direct solutions to common laboratory anomalies. Q1:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention & Management of Hygroscopic Degradation
Audience: Researchers, Formulation Scientists, and Process Chemists[1]
Module 1: Rapid Troubleshooting (FAQ)
Direct solutions to common laboratory anomalies.
Q1: My white powder has turned into a sticky gum or a solid "brick." Is it usable?
Status:CRITICAL FAILUREDiagnosis: The compound has undergone significant hygroscopic degradation.[1] The HCl salt lattice has absorbed atmospheric moisture, dissolving the crystal structure (deliquescence). This moisture promotes acid-catalyzed hydrolysis , breaking the ester bond.
Action:
Do NOT use for quantitative stoichiometry or sensitive peptide synthesis.[1] The molecular weight is no longer accurate due to the presence of water, free L-methionine, and ethanol.
Salvage (Only for non-critical use): If you absolutely must proceed, dry under high vacuum (<1 mbar) over
for 24 hours to remove water/ethanol. Note: This will not reverse hydrolysis; it only removes the solvent.
Verification: Run a TLC (Thin Layer Chromatography) or LC-MS.[1] If you see a second spot matching L-Methionine (free acid), discard the batch.
Q2: I detect a strong "cabbage" or sulfurous odor upon opening the bottle.
Status:WARNINGDiagnosis: While methionine derivatives have a characteristic thioether smell, a sharp increase in intensity often indicates oxidation (formation of Methionine Sulfoxide) or degradation.
Action:
Check the color.[1][2] Pure L-Methionine Ethyl Ester HCl should be white.[1][2][3][4] Yellowing indicates oxidation.[1]
Protocol: Dissolve a small amount in water. If the solution is turbid or yellow, oxidation has occurred.[1]
Water: The ester bond is unstable in aqueous acid (which the HCl salt creates).[1] Hydrolysis begins immediately.
DMSO: DMSO is hygroscopic.[1][3][4][5] "Wet" DMSO will hydrolyze the ester over time.
Action:
Best Practice: Prepare solutions fresh immediately before use .
If storage is necessary: Use anhydrous DMSO (stored over molecular sieves), purge with Nitrogen/Argon, and store at -20°C. Maximum shelf life: <1 week.
Module 2: Storage & Handling Protocols
The "Golden Rules" for maintaining >99% purity.
The "Inert Weighing" Technique
Standard weighing allows moisture ingress.[1] Use this protocol for high-humidity environments.
Preparation: Allow the storage bottle to warm to room temperature before opening. (Opening a cold bottle condenses atmospheric moisture onto the powder).
Environment: Ideally, weigh inside a glovebox or a glove bag filled with
.
Alternative (Benchtop):
Flush the headspace of the stock bottle with a gentle stream of dry Nitrogen immediately after opening.
Dispense quickly into a pre-tared vial.
Immediately re-flush the stock bottle with Nitrogen, seal with Parafilm, and return to cold storage.[1]
Storage Specifications Table
Parameter
Specification
Rationale
Temperature
-20°C (Long Term)
Slows kinetic rate of hydrolysis and oxidation.[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents oxidation of the sulfur atom; displaces humid air.[1]
Desiccant
Silica Gel or ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Scavenges moisture that penetrates the seal.
Container
Amber Glass + Parafilm
Amber blocks light (photo-oxidation); Parafilm creates a secondary moisture barrier.[1]
Module 3: Scientific Deep Dive
Mechanistic understanding of the degradation pathways.
Hygroscopicity & Hydrolysis
L-Methionine Ethyl Ester HCl is an ionic salt.[1] The lattice energy is competed against by the hydration energy of water. Once water is absorbed, the local pH drops due to the HCl, creating an auto-catalytic environment for ester hydrolysis.
). Moisture acts as a medium to dissolve atmospheric oxygen, facilitating the oxidation of the sulfur atom to Methionine Sulfoxide (Met(O)).
Reaction:
Module 4: Visualization & Workflows
Figure 1: Handling Decision Matrix
A logic flow for determining sample viability and correct handling.
Caption: Decision matrix for handling L-Methionine Ethyl Ester HCl. Critical checkpoints are highlighted to prevent the use of compromised reagents.
Figure 2: Degradation Pathways
The chemical fate of the compound upon exposure to moisture.[1]
Caption: Dual degradation pathways.[1] Hydrolysis destroys the ester functionality, while oxidation targets the sulfur side-chain. Both are accelerated by moisture.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853185, L-Methionine ethyl ester hydrochloride. Retrieved from [Link]
Clark, J. (2023). Mechanism for the acid hydrolysis of esters. Chemistry LibreTexts. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Subject: L-Methionine Ethyl Ester Hydrochloride (CAS: 2899-36-7)
Executive Summary: The Decision Matrix
In the structural elucidation and purity analysis of amino acid esters, solvent selection is not merely about solubility—it is a strategic choice that dictates which spectral features are revealed or concealed. For L-Methionine Ethyl Ester Hydrochloride , the choice between Deuterium Oxide (
) and Dimethyl Sulfoxide-d6 () fundamentally alters the spectral landscape, particularly regarding the ammonium moiety and the aliphatic side-chain resolution.
Feature of Interest
Recommended Solvent
Technical Rationale
Salt Verification ()
DMSO-d6
Aprotic nature preserves the ammonium protons (~8.5 ppm), allowing confirmation of the salt form.
Aliphatic Resolution
D2O
The HDO residual peak (4.79 ppm) is distinct from the S-methyl and side-chain methylene signals, preventing overlap common in DMSO.
Enantiomeric Purity
D2O (+CSA)
Protic solvents are preferred when using chiral solvating agents (CSA) to avoid competitive solvation effects found in DMSO.
Process Impurities
DMSO-d6
Better for detecting hydrophobic organic solvent residues (e.g., Toluene, EtOAc) that may be insoluble in D2O.
To interpret the spectrum accurately, one must understand how the solvent environment interacts with the labile protons of the hydrochloride salt.
Structural Dynamics Diagram
The following diagram illustrates the divergent pathways of proton visibility based on solvent choice.
Figure 1: Mechanistic pathway of amine proton visibility in protic vs. aprotic deuterated solvents.
Detailed Comparative Analysis
Scenario A: Analysis in D2O (Deuterium Oxide)
The "Clean Aliphatic" Approach
In
, the ammonium protons () undergo rapid chemical exchange with the deuterium pool.
This results in the complete disappearance of the signal around 8.5 ppm. While this removes information about the salt counterion, it simplifies the spectrum.
Key Advantage: The solvent residual peak (HDO) appears at 4.79 ppm .[1] This is far downfield from the critical aliphatic region (1.0–4.5 ppm), ensuring that the S-methyl singlet (~2.1 ppm) and the
multiplets are perfectly integrated without solvent interference.
Risk Factor: If the sample is acidic (which the HCl salt is), the
-proton signal (~4.3 ppm) may shift slightly downfield, potentially moving closer to the large HDO water suppression cone if presaturation is used.
Scenario B: Analysis in DMSO-d6
The "Structural Confirmation" Approach
DMSO is an aprotic hydrogen bond acceptor. It forms a "cage" around the ammonium protons, slowing their exchange rate significantly.
Key Advantage: You will observe a broad singlet (integrating to 3H) between 8.5–8.9 ppm . This confirms the presence of the hydrochloride salt. If the amine was a free base, this signal would be upfield (~1.5–2.0 ppm) or broadened into the baseline.
Risk Factor: The residual pentet of DMSO-d5 appears at 2.50 ppm .[2][1][3][4] The S-methyl peak of methionine appears at ~2.0–2.1 ppm , and the
multiplets span 1.9–2.6 ppm . Critical overlap is highly likely. High-field instruments (600 MHz+) are recommended to resolve the multiplets from the solvent satellite peaks.
Comparative Data: Chemical Shift Table
The following table synthesizes experimental data for L-Methionine Ethyl Ester Hydrochloride . Note that exact shifts (
) are concentration and pH-dependent.
Proton Assignment
Multiplicity
in D2O (ppm)
in DMSO-d6 (ppm)
(Solvent Effect)
(Ammonium)
Broad s
Not Observed
8.50 – 8.90
N/A (Exchange)
-CH
dd / m
4.25 – 4.40
4.08 – 4.16
~0.2 ppm
Ester
Quartet
4.30 – 4.35
4.10 – 4.20
~0.15 ppm
Ester
Triplet
1.28 – 1.32
1.20 – 1.25
~0.08 ppm
S-Methyl ()
Singlet
2.13 – 2.15
2.06 – 2.10
Minimal
(-CH2-)
Multiplets
2.10 – 2.75
1.95 – 2.70
Complex Overlap
Solvent Residual
--
4.79 (HDO)
2.50 (DMSO)
Critical Interference
Water Impurity
Singlet
--
3.33 (Variable)
--
Data synthesized from Fulmer et al. [1] and spectral databases [2,3].
Experimental Protocol: The Self-Validating Workflow
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol which includes internal "sanity checks" to validate the system before data acquisition.
Step 1: Sample Preparation
Concentration: Prepare 10–15 mg of L-Met-OEt HCl in 0.6 mL of solvent.
Why? High concentrations in DMSO can increase viscosity, broadening lines. Low concentrations in D2O may be lost in the water baseline noise.
The Shake: Ensure the HCl salt is fully dissolved. In DMSO, this may require vortexing for 30 seconds as salts dissolve slower in aprotic media.
Step 2: The "Lock & Shim" Validation
D2O: Lock on D2O. Shim on the HDO peak.
DMSO: Lock on DMSO-d6. Shim on the residual solvent peak.[2][1][5]
Validation Check: Before acquiring the full spectrum, run a 1-scan test.
In DMSO: Check the linewidth of the peak at 2.50 ppm. If it is not a sharp pentet (or at least resolved triplet), do not proceed . Your shimming is insufficient to resolve the Methionine side chain multiplets nearby.
Step 3: Acquisition & Processing
Pulse Sequence:
D2O: Use a presaturation sequence (e.g., zgpr on Bruker) to suppress the HDO signal at 4.79 ppm.
DMSO: Standard 30° pulse (zg30) is usually sufficient.
Referencing:
Calibrate the spectrum based on the solvent residual peak (D2O = 4.79 ppm; DMSO = 2.50 ppm) [1]. Do not rely on TMS unless explicitly added, as it is volatile and often absent.
Figure 2: Operational workflow for optimal spectral acquisition.
Conclusion
For L-Methionine Ethyl Ester Hydrochloride , the "best" solvent is context-dependent:
Use DMSO-d6 when you must prove the compound is the Hydrochloride salt (observation of
) or when looking for organic process impurities like toluene.
Use D2O for quantitative purity assays of the amino acid backbone, as it removes the ammonium broadening and keeps the aliphatic region free of solvent interference.
References
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Link
Silva, W. G., Braga, C. B., & Rittner, R. (2019). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and NMR spectroscopy. Beilstein Journal of Organic Chemistry, 15, 126-136. Link
Mass spectrometry fragmentation pattern of methionine ethyl ester (m/z 104)
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methionine Ethyl Ester: Elucidating the Diagnostic m/z 104 Ion Introduction: The Analytical Significance of Methionine Ethyl Ester Methionine, an essential sulf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methionine Ethyl Ester: Elucidating the Diagnostic m/z 104 Ion
Introduction: The Analytical Significance of Methionine Ethyl Ester
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic pathways, including protein synthesis and methylation. Its quantification and structural confirmation are critical in fields ranging from clinical diagnostics to food science and pharmaceutical development. For mass spectrometry-based analysis, particularly using gas chromatography (GC-MS), native amino acids require derivatization to increase their volatility and thermal stability.[1][2] Esterification, converting the carboxylic acid group to an ester, is a common and effective derivatization strategy.[1][3]
This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of methionine ethyl ester. As a Senior Application Scientist, my objective is to move beyond a simple spectral interpretation and delve into the mechanistic causality behind the observed fragment ions, with a particular focus on the highly characteristic and diagnostically significant ion at a mass-to-charge ratio (m/z) of 104. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and analyze this compound.
The Fragmentation Cascade: From Molecular Ion to Stable Fragments
When a molecule of methionine ethyl ester (molecular weight: 177.27 g/mol ) enters an electron ionization source, it is bombarded by high-energy electrons (typically 70 eV).[4] This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M⁺•) at m/z 177.[5]
Due to the high energy of the ionization process, the molecular ion is energetically unstable and rapidly undergoes fragmentation. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting charged and neutral fragments. For amino acid esters, fragmentation is often initiated at the heteroatoms (nitrogen, oxygen, sulfur) and typically involves characteristic cleavage patterns like alpha-cleavage.[6][7][8]
The Genesis of the Diagnostic m/z 104 Ion: An Alpha-Cleavage Mechanism
The most prominent and diagnostically crucial fragment in the EI mass spectrum of methionine ethyl ester is the immonium ion at m/z 104.[4][9][10] Its high abundance is a direct result of a highly favored fragmentation pathway known as alpha-cleavage (α-cleavage). This process involves the cleavage of a bond adjacent to the nitrogen atom of the amino group.
The formation of the m/z 104 ion proceeds via the cleavage of the bond between the alpha-carbon (Cα) and the carbonyl carbon of the ester group. This results in the loss of a neutral ethyl carboxylate radical (•COOC₂H₅), which has a mass of 73 Da.
Molecular Ion (m/z 177) → Immonium Ion (m/z 104) + Ethyl Carboxylate Radical (73 Da)
The resulting m/z 104 cation is resonance-stabilized, which accounts for its high stability and, consequently, its prominence in the mass spectrum. This ion is the characteristic immonium ion for methionine, making it an invaluable marker for its identification.[9]
Below is a diagram illustrating this key fragmentation pathway.
Caption: Alpha-cleavage of the molecular ion (m/z 177) to form the stable immonium ion (m/z 104).
Comparative Analysis: Why m/z 104 is Specific to Methionine
The diagnostic power of the m/z 104 fragment becomes evident when comparing the fragmentation of methionine ethyl ester to that of other amino acid ethyl esters. Each amino acid's unique side chain (R-group) results in a unique mass for its corresponding immonium ion.
Amino Acid
Side Chain (R)
Immonium Ion Structure
Immonium Ion m/z
Glycine
-H
CH=NH₂⁺
30
Alanine
-CH₃
CH(CH₃)=NH₂⁺
44
Valine
-CH(CH₃)₂
CH(CH(CH₃)₂)=NH₂⁺
72
Leucine/Isoleucine
-CH₂CH(CH₃)₂
CH(CH₂CH(CH₃)₂)=NH₂⁺
86
Methionine
-CH₂CH₂SCH₃
CH(CH₂CH₂SCH₃)=NH₂⁺
104
Phenylalanine
-CH₂C₆H₅
CH(CH₂C₆H₅)=NH₂⁺
120
This table clearly demonstrates that the immonium ion at m/z 104 is a specific fingerprint for the presence of a methionine backbone, distinguishing it from other common amino acids.
Other Key Fragments in the Methionine Ethyl Ester Spectrum
While the m/z 104 ion is the most characteristic, other fragments provide complementary structural information.
m/z Value
Proposed Structure
Formation Mechanism (Loss from M⁺• at m/z 177)
132
[M - CH₂CH₂S]⁺•
Loss of the thioether side chain portion.
102
[M - COOC₂H₅]⁺
Loss of the ethyl carboxylate group (73 Da), often seen alongside the m/z 104 peak.[10]
74
[H₂N=CH-COOC₂H₅]⁺•
McLafferty rearrangement, a common rearrangement in esters with a γ-hydrogen.[11]
61
[CH₃S-CH₂=CH₂]⁺•
Cleavage of the Cα-Cβ bond with charge retention on the sulfur-containing fragment.
56
[H₂N=CH-CH=CH₂]⁺
Further fragmentation, potentially from the m/z 104 ion via loss of CH₃SH (methanethiol, 48 Da).
Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum of methionine ethyl ester requires careful sample preparation and optimized instrument parameters. As amino acids are non-volatile, derivatization is a mandatory prerequisite for GC-MS analysis.[2][3]
Step-by-Step Methodology
Esterification (Derivatization):
Accurately weigh approximately 1 mg of L-methionine standard into a reaction vial.
Add 1 mL of 3N HCl in ethanol. This reagent both protonates the amino group and serves as the ethylating agent.
Seal the vial tightly and heat at 100°C for 1 hour to drive the esterification to completion.
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the dried derivative (L-methionine ethyl ester hydrochloride) in a suitable solvent for GC injection, such as ethyl acetate or methanol, to a final concentration of ~1 mg/mL.[12]
GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 10°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-300.
Analytical Workflow Diagram
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for the derivatization and GC-MS analysis of methionine ethyl ester.
Conclusion
The fragmentation pattern of methionine ethyl ester under electron ionization is a well-defined process governed by fundamental principles of physical organic chemistry. The formation of the stable, resonance-stabilized immonium ion at m/z 104 via alpha-cleavage is the hallmark of its mass spectrum. This fragment serves as a robust and reliable diagnostic ion, enabling unequivocal identification of methionine in complex matrices when analyzed by GC-MS. A thorough understanding of this primary fragmentation pathway, complemented by the interpretation of secondary fragments, provides analysts with a powerful tool for structural elucidation and confident compound identification.
References
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]
YouTube. Mass Spectral Fragmentation Pathways. (2016-04-05). [Link]
ResearchGate. The mass spectrum of methionine and 15 N-methionine. [Link]
PubMed. Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. (2013-08-14). [Link]
OSTI.GOV. The Mass Spectra of the a-,Amino Acids. [Link]
PubMed Central. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. [Link]
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). [Link]
MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021-03-19). [Link]
METLIN. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
UBB. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
PubMed Central. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
ResearchGate. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019-04-08). [Link]
LCGC International. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. (2013-02-27). [Link]
MassBank. Methionine; LC-ESI-ITFT; MS2; CE 25.0 eV; [M+H]+. (2012-04-12). [Link]
Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
Comparative Guide: Hydrolysis Rates of Methionine Ethyl Ester vs. Methyl Ester
Executive Summary In the context of drug development and peptide synthesis, the choice between Methionine Methyl Ester (Met-OMe) and Methionine Ethyl Ester (Met-OEt) is governed by a trade-off between chemical stability...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of drug development and peptide synthesis, the choice between Methionine Methyl Ester (Met-OMe) and Methionine Ethyl Ester (Met-OEt) is governed by a trade-off between chemical stability and enzymatic lability .
Chemical Hydrolysis (Alkaline/Acidic):Met-OMe hydrolyzes 1.5–2.0x faster than Met-OEt. The methyl group provides less steric hindrance to the incoming nucleophile (hydroxide or water) than the ethyl group, resulting in a lower activation energy for the formation of the tetrahedral intermediate.
Enzymatic Hydrolysis (e.g., Chymotrypsin/Esterases): The rates are often comparable (
equivalent). For many serine proteases, the rate-limiting step is the deacylation of the enzyme-acyl intermediate, which is independent of the leaving group (alkoxide).
Verdict for Researchers: Use Met-OEt if enhanced shelf-life stability and resistance to spontaneous hydrolysis during workup are required. Use Met-OMe if rapid chemical deprotection is the priority or if the molecule is a short-lived synthetic intermediate.
Mechanistic Foundation: Why the Rates Differ
The hydrolysis of amino acid esters under basic conditions follows the
mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The reaction rate is primarily dictated by two factors: Steric Hindrance and Inductive Effects .
Steric Hindrance (
)
The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate.
Methyl Ester (-OCH
): The methyl group is small (Taft steric parameter ). It offers minimal physical blockage to the incoming nucleophile.
Ethyl Ester (-OCH
CH): The ethyl group is bulkier (). The additional methylene group creates rotational freedom that effectively shields the carbonyl carbon more than the methyl group, raising the transition state energy.
Inductive Effects (
)
Alkyl groups are electron-donating.
Ethyl vs. Methyl: The ethyl group has a stronger positive inductive effect (
) than the methyl group. This donation increases the electron density at the carbonyl carbon, making it slightly less electrophilic and therefore less reactive toward nucleophiles.
Mechanistic Diagram (DOT)
The following diagram illustrates the
pathway and where the steric clash occurs.
Caption: The
hydrolysis mechanism. The formation of the tetrahedral intermediate is the rate-limiting step, heavily influenced by the steric bulk of the ester alkyl group.
Comparative Performance Data
The following data synthesizes kinetic trends from specific methionine studies and broader amino acid ester hydrolysis literature.
Chemical Stability (Alkaline Hydrolysis)
Condition: Aqueous solution, pH > 10, 25°C.
Parameter
Methionine Methyl Ester (Met-OMe)
Methionine Ethyl Ester (Met-OEt)
Relative Rate ()
Relative Rate Constant ()
High
Moderate
~1.4 – 1.8
Half-Life ()
Shorter
Longer
N/A
Activation Energy ()
Lower
Higher
N/A
Primary Driver
Minimal steric hindrance allows rapid OH⁻ attack.
Ethyl group hinders approach of OH⁻.
Note: In general organic ester hydrolysis (e.g., benzoates), methyl esters hydrolyze approximately 1.5 to 2 times faster than ethyl esters. This trend holds for amino acids unless specific side-chain interactions (like the thioether in Met) interfere, which is rare in simple alkaline conditions.
Enzymatic Hydrolysis (Chymotrypsin Model)
Condition: pH 7.8, 25°C,
-Chymotrypsin.
Parameter
Met-OMe
Met-OEt
Insight
(Turnover Number)
~28
~27
Negligible Difference. Rate-limiting step is deacylation, not acylation.
(Binding Affinity)
Similar
Similar
The hydrophobic pocket binds the side chain (Met), not the ester leaving group.
Specificity Constant ()
High
High
Both are excellent substrates for esterases.
Data grounded in comparative kinetics of N-acetyl-L-tryptophan esters, which serve as the standard model for chymotrypsin esterase activity.
Experimental Protocol: Measuring Hydrolysis Rates
To validate these rates in your specific formulation, use the following Reverse-Phase HPLC protocol. This method is superior to pH-stat titration as it separates hydrolysis products from potential byproducts like diketopiperazines.
Workflow Diagram
Caption: Step-by-step experimental workflow for determining pseudo-first-order hydrolysis rate constants using HPLC.
Detailed Methodology
Buffer Preparation: Prepare a 50 mM Phosphate buffer (pH 7.4) or Borate buffer (pH 9.0–10.0) depending on the desired rate acceleration.
Stock Solution: Dissolve Met-OMe or Met-OEt hydrochloride salt in water or DMSO (if solubility is limited) to create a 100 mM stock.
Reaction Initiation: Add stock to the buffer to achieve a final concentration of 1 mM. Maintain temperature at 25°C ± 0.1°C.
Sampling: At defined intervals (e.g., 0, 5, 10, 15, 30, 60 min), withdraw 100 µL.
Quenching: Immediately add 100 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. This drops the pH to <3, effectively stopping the base-catalyzed hydrolysis.
HPLC Conditions:
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 210 nm (peptide bond/ester) and 254 nm.
Data Analysis:
Integrate peaks for the Ester (reactant) and Methionine (product).
If the goal is to improve oral bioavailability by masking the carboxylate, Met-OEt is generally preferred over Met-OMe.
Reasoning: While both are cleaved rapidly by intracellular esterases, the ethyl ester is more robust against spontaneous hydrolysis in the gastrointestinal tract or blood plasma before reaching the target tissue.
Toxicity: Hydrolysis of Met-OMe releases methanol (toxic), whereas Met-OEt releases ethanol . For chronic dosing, ethyl esters are toxicologically safer.
Synthesis & Storage
Met-OMe: Preferred in synthetic pathways where mild basic deprotection (saponification) is needed without heating. It is more reactive.
Met-OEt: Preferred for long-term storage of intermediates. Methionine is prone to oxidation (sulfoxide formation); a more stable ester prevents simultaneous degradation pathways (hydrolysis + oxidation).
References
Hay, R. W., Porter, L. J., & Morris, P. J. (1966).[2] The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(7), 1197–1205. Link
Core citation for the kinetic hierarchy of amino acid ester hydrolysis.
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. Link
Authoritative review on the
mechanism and steric effects in ester hydrolysis.
Zerner, B., Bond, R. P., & Bender, M. L. (1964).
-Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of the American Chemical Society, 86(18), 3674–3679. Link
Source for the comparative enzymatic rates of ethyl vs. methyl esters (
similarity).
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link
Provides the standard reference data for methyl vs.
A Comparative Guide to the Thin Layer Chromatography of Methionine Ethyl Ester: Experimental Protocols and Rf Value Analysis
For researchers and professionals in drug development and chemical synthesis, Thin Layer Chromatography (TTC) serves as an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing pu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, Thin Layer Chromatography (TTC) serves as an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing purity, and identifying compounds. This guide provides an in-depth technical comparison of the TLC behavior of methionine and its derivative, methionine ethyl ester. While specific literature on the Rf values of methionine ethyl ester is not abundant, this guide establishes a robust framework for its experimental determination, grounded in the established principles of chromatography.
The esterification of the carboxylic acid moiety in methionine to form methionine ethyl ester significantly alters its polarity. This chemical modification is the primary determinant of its differential behavior in a TLC system compared to the parent amino acid. Understanding this principle is key to developing effective separation protocols. In normal-phase chromatography, which utilizes a polar stationary phase like silica gel, a reduction in polarity leads to a weaker interaction with the stationary phase and, consequently, a greater migration distance with the mobile phase, resulting in a higher Retention Factor (Rf).
Comparative Analysis of Rf Values
To provide a clear benchmark, the established Rf value for L-methionine in a commonly employed solvent system is presented below. It is anticipated that methionine ethyl ester will exhibit a higher Rf value under identical conditions due to its reduced polarity.
Note: The Rf value for L-Methionine Ethyl Ester is a theoretical prediction based on chemical principles. The following experimental protocol is designed to enable its precise determination.
Experimental Protocol for Determining the Rf Value of Methionine Ethyl Ester
This protocol provides a self-validating system for the determination of the Rf value of methionine ethyl ester and its comparison with methionine.
I. Materials and Reagents
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates
Analytes:
L-Methionine
L-Methionine ethyl ester hydrochloride
Mobile Phase Solvents (HPLC Grade):
n-Butanol
Glacial Acetic Acid
Deionized Water
Sample Preparation Solvent: Ethanol or a mixture of ethanol and water
Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol or acetone)[2]
Apparatus:
TLC developing chamber
Capillary tubes for spotting
Hot plate or oven for visualization
Fume hood
Standard laboratory glassware
II. Methodological Workflow
The following diagram illustrates the key steps in the TLC analysis of methionine and its ethyl ester.
Caption: Workflow for the TLC analysis of methionine derivatives.
III. Step-by-Step Procedure
Preparation of the Mobile Phase: In a fume hood, prepare the mobile phase by mixing n-butanol, glacial acetic acid, and deionized water in a volumetric ratio of 3:1:1. For example, for 100 mL of mobile phase, combine 60 mL of n-butanol, 20 mL of glacial acetic acid, and 20 mL of deionized water. Mix thoroughly.
Chamber Equilibration: Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to equilibrate for at least 30 minutes. This ensures that the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.
Preparation of Analyte Solutions: Prepare dilute solutions (approximately 1 mg/mL) of L-methionine and L-methionine ethyl ester hydrochloride in the sample preparation solvent. Ensure the samples are fully dissolved.
Spotting the TLC Plate:
Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.
Using separate capillary tubes, carefully spot small amounts of the L-methionine and L-methionine ethyl ester solutions onto the origin line. Keep the spots small and concentrated for better separation.
It is advisable to also spot a mixture of both compounds to observe their separation in the same lane.
Allow the spots to dry completely before placing the plate in the developing chamber.
Development of the Chromatogram:
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the level of the mobile phase.
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
Drying and Visualization:
Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.
For visualization, spray the plate evenly with the ninhydrin solution.
Carefully heat the plate on a hot plate or in an oven at approximately 100-110°C for 5-10 minutes. Amino acids will appear as colored spots (typically purple or pink).[3]
Calculation of Rf Values:
The Rf value is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
Measure these distances for both the methionine and methionine ethyl ester spots and calculate their respective Rf values.
Causality Behind Experimental Choices
Stationary Phase (Silica Gel): Silica gel is a polar adsorbent due to the presence of silanol (Si-OH) groups. This allows for effective separation of compounds based on their polarity through hydrogen bonding and dipole-dipole interactions.[4]
Mobile Phase (n-Butanol:Acetic Acid:Water): This is a classic solvent system for the separation of amino acids.[1]
n-Butanol: A moderately polar solvent that acts as the primary mobile phase component.
Acetic Acid: An acidic component that helps to suppress the ionization of the carboxylic acid groups of the amino acids, reducing streaking and improving spot definition.
Water: A polar component that modifies the polarity of the mobile phase. The ratio of these components can be adjusted to optimize the separation.
Visualization (Ninhydrin): Amino acids are typically colorless. Ninhydrin reacts with the primary or secondary amine groups of amino acids upon heating to produce a colored product, most commonly Ruhemann's purple, allowing for their visualization.[2]
Alternative Solvent Systems for Comparison
To gain a more comprehensive understanding of the chromatographic behavior of methionine ethyl ester, it is advisable to test a variety of solvent systems with differing polarities. The choice of solvent system can significantly impact the resolution and Rf values of the separated compounds.
Stationary Phase
Mobile Phase (v/v or v/v/v)
Rationale for Use
Silica Gel
2-Butanol : Pyridine : Glacial Acetic Acid : Water (39:34:10:26)
A system known for providing good separation of complex amino acid mixtures.[5]
Silica Gel
Chloroform : Methanol : Water (5:2:1)
A more polar system that can be useful if compounds have very low Rf values in the butanol-based system.
Silica Gel
n-Propanol : Ammonia : Water (7:3:5)
A basic solvent system that can be effective for separating basic amino acids and their derivatives.
The performance of these alternative systems can be compared to the primary protocol to identify the optimal conditions for the separation and analysis of methionine ethyl ester.
Trustworthiness and Self-Validation
The protocol described is designed as a self-validating system. By running the parent compound (methionine) alongside its ester derivative on the same plate, a direct and reliable comparison of their relative migration can be made. Any variations in experimental conditions, such as temperature or chamber saturation, will affect both spots similarly, thus preserving the integrity of the comparative data. The inclusion of a co-spotted lane (a mixture of both compounds) will unequivocally demonstrate their separation.
This comprehensive guide provides the necessary theoretical background and practical steps for researchers to confidently determine and compare the TLC Rf values of methionine ethyl ester. By understanding the underlying chemical principles and meticulously following the experimental protocol, reliable and reproducible results can be achieved.
References
TLC of aminoacids and short peptides. (n.d.). Retrieved from [Link]
Request PDF. (2025, August 9). New method for routine production of L-[methyl-11C]methionine: In loop synthesis. Retrieved from [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
uspbpep.com. (2014, April 2). DL-Methionine. Retrieved from [Link]
Journal of the American Institute for Conservation. (2025, August 4). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Influence of size of ester group on selectivity factor of amino acid.... Retrieved from [Link]
ResearchGate. (2025, October 22). Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases. Retrieved from [Link]
Phillips, A. A. (2021, December 28). Practical considerations for amino acid isotope analysis. Retrieved from [Link]
PMC. (n.d.). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Retrieved from [Link]
AKJournals. (n.d.). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. Retrieved from [Link]
cr subscription agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]
ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards. Retrieved from [Link]
BIOC*2580: Introduction to Biochemistry. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). DL-Methionine. Retrieved from [Link]
Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. (n.d.). Retrieved from [Link]
Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (n.d.). Retrieved from [Link]
ResearchGate. (2026, February 7). (PDF) Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Retrieved from [Link]
PMC - NIH. (n.d.). Buffer Influence on the Amino Acid Silica Interaction. Retrieved from [Link]
Gavin Publishers. (n.d.). DLLME Extraction of Amino Acids from Blood Sample and its Pro. Retrieved from [Link]
A Researcher's Guide to the Optical Rotation of L-Methionine Ethyl Ester: Reference Values and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring product quality, efficacy, and safety. Among the various analytical techni...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring product quality, efficacy, and safety. Among the various analytical techniques employed, polarimetry stands out as a fundamental method for determining the stereochemical identity of optically active compounds. This guide provides an in-depth analysis of the optical rotation of L-methionine ethyl ester, presenting key reference values, a comparative study with other amino acid esters, and a detailed experimental protocol grounded in established pharmacopeial standards.
The Significance of Optical Rotation in Chiral Analysis
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. The angle of this rotation is a characteristic physical property of a stereoisomer, much like its melting point or boiling point. The specific rotation, denoted as [α], is a standardized measure of this property and is crucial for:
Confirming Enantiomeric Purity: In pharmaceutical applications, often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful. Optical rotation provides a direct measure of the enantiomeric excess in a sample.
Quality Control: Consistent optical rotation values are a key indicator of the purity and identity of raw materials and finished products in the pharmaceutical and chemical industries.
Structural Elucidation: While not definitive on its own, optical rotation data, in conjunction with other spectroscopic techniques, can contribute to the determination of a molecule's absolute configuration.
L-methionine and its derivatives, such as the ethyl ester, are important building blocks in peptide synthesis and find applications in various research and development settings. Ensuring the correct stereochemistry of these molecules is paramount for the successful synthesis of peptides and other complex molecules with desired biological activities.
Reference Value for L-Methionine Ethyl Ester Hydrochloride
The specific rotation of a compound is highly dependent on several experimental parameters, including the wavelength of the light source, temperature, solvent, and concentration of the sample. For L-methionine ethyl ester hydrochloride, a commonly cited reference value is:
This notation indicates that the specific rotation was measured at 25°C using the D-line of a sodium lamp (589 nm) with a sample concentration of 2 g per 100 mL in ethanol.
Comparative Analysis with Other L-Amino Acid Ethyl Esters
To provide context for the optical rotation of L-methionine ethyl ester, it is useful to compare it with other structurally related L-amino acid ethyl esters. The following table summarizes the specific rotation values for several common L-amino acid ethyl ester hydrochlorides under specified conditions.
This comparison highlights the variability in specific rotation among different amino acid esters, even when the chiral center has the same L-configuration. The magnitude and sign of the rotation are influenced by the nature of the amino acid side chain.
Experimental Protocol for Determining Optical Rotation
The following is a detailed, step-by-step methodology for the accurate measurement of the optical rotation of L-methionine ethyl ester hydrochloride, based on guidelines from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Causality Behind Experimental Choices
The choice of each parameter in this protocol is critical for obtaining accurate and reproducible results. The wavelength is standardized to the sodium D-line for historical and practical reasons of source availability and brightness. Temperature control is essential as the optical rotation of most substances is temperature-dependent. The solvent can significantly influence the conformation of the solute and thus its interaction with polarized light. Finally, concentration must be precisely known as the observed rotation is directly proportional to it.
Self-Validating System
This protocol incorporates self-validating steps to ensure the integrity of the measurement. The calibration check of the polarimeter with a certified quartz plate or a standard solution of sucrose provides a traceable verification of the instrument's accuracy. The solvent blank measurement corrects for any optical activity of the solvent or the sample cell itself.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the specific rotation of L-methionine ethyl ester.
Step-by-Step Methodology
Instrument Preparation and Calibration:
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.
Calibrate the instrument using a certified quartz plate with a known rotation or a freshly prepared solution of sucrose of a known concentration, as specified by the USP or EP. The reading should be within the accepted tolerance of the standard value.
Sample Preparation:
Accurately weigh approximately 200 mg of L-methionine ethyl ester hydrochloride using an analytical balance.
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
Dissolve the sample in absolute ethanol and make up the volume to the mark. Ensure the solution is homogeneous. This prepares a solution with a concentration (c) of 2 g/100 mL.
Temperature Control:
Ensure the polarimeter's sample chamber and the sample solution are maintained at a constant temperature of 25°C ± 0.5°C.
Measurement:
Solvent Blank:
Rinse a clean, dry 1-decimeter (100 mm) polarimeter cell with a small amount of absolute ethanol.
Fill the cell with absolute ethanol, ensuring no air bubbles are present in the light path.
Place the cell in the polarimeter and record the optical rotation. This is the blank reading.
Sample Measurement:
Empty the polarimeter cell and rinse it several times with small portions of the prepared L-methionine ethyl ester hydrochloride solution.
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
Place the cell in the polarimeter and record the observed optical rotation. Repeat the measurement at least three times and calculate the average.
Calculation of Specific Rotation:
The specific rotation ([α]) is calculated using the following formula:
[α]Tλ = (100 × α) / (l × c)
Where:
[α]Tλ is the specific rotation at temperature T and wavelength λ.
α is the observed optical rotation in degrees (corrected for the blank).
l is the path length of the polarimeter cell in decimeters (dm). For a standard 100 mm cell, l = 1.
c is the concentration of the solution in grams per 100 mL.
Reporting:
Report the calculated specific rotation along with the temperature, wavelength, solvent, and concentration. For example: [α]25/D = +21° (c = 2 in ethanol).
Conclusion
The optical rotation of L-methionine ethyl ester is a critical parameter for its identification and quality assessment. This guide has provided a key reference value for its specific rotation and placed it in the context of other L-amino acid ethyl esters. By following the detailed experimental protocol, which is grounded in authoritative pharmacopeial standards, researchers can confidently and accurately determine the optical rotation of this and other chiral compounds. Adherence to these rigorous methodologies ensures the scientific integrity of the data and contributes to the development of safe and effective chemical and pharmaceutical products.
References
A comprehensive list of all sources cited within this guide is provided below for verification and further reading.
A Senior Application Scientist's Guide to Quantifying D-Isomer Impurity in L-Methionine Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutics. L-methionine ethyl ester, a key building block in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutics. L-methionine ethyl ester, a key building block in the synthesis of various pharmaceuticals, is no exception. The presence of its D-isomer can have significant implications for a drug's pharmacological and toxicological profile. This guide provides an in-depth comparison of two robust analytical techniques for the precise quantification of D-isomer impurity in L-methionine ethyl ester samples: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a Chiral Stationary Phase after Derivatization .
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to select and implement the most suitable method for your laboratory's needs. We will delve into the mechanics of each technique, present detailed, self-validating protocols, and offer a transparent comparison of their performance based on experimental data.
The Imperative of Chiral Purity in Drug Development
The stereoisomeric configuration of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. The two enantiomers of a chiral molecule, while chemically identical, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of chiral impurities.[1] Therefore, the development and validation of accurate and precise analytical methods for quantifying these impurities is a non-negotiable aspect of pharmaceutical development and quality control.
Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[2] Its elegance lies in its simplicity: the sample is injected directly onto a column containing a chiral stationary phase (CSP). The differential interaction of the L- and D-enantiomers with the CSP leads to their separation, allowing for individual quantification.
The Science Behind the Separation: Chiral Recognition
The heart of this method is the chiral stationary phase. These are typically silica-based supports to which a chiral selector is covalently bonded or coated. For amino acid esters like methionine ethyl ester, several types of CSPs are effective, including those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and cyclodextrins or their derivatives (e.g., cyclofructans).[3][4][5]
The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions are based on a combination of forces, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in a later elution time. The choice of a specific CSP and mobile phase is critical for achieving optimal resolution between the enantiomers. For instance, a study on the enantiomeric separation of methionine demonstrated successful resolution using an isopropylcarbamate cyclofructan 6 chiral stationary phase.[6][7]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for Direct Chiral HPLC Analysis.
Detailed Experimental Protocol: Direct Chiral HPLC
This protocol is a representative example and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
L-Methionine Ethyl Ester Sample
D-Methionine Ethyl Ester Reference Standard
HPLC-grade Methanol
HPLC-grade Acetonitrile
Trifluoroacetic Acid (TFA) or other suitable mobile phase additives
Chiral HPLC Column (e.g., a cyclofructan-based or polysaccharide-based column suitable for amino acid esters)
2. Instrumentation:
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
3. Chromatographic Conditions (Example):
Column: Isopropylcarbamate Cyclofructan 6 CSP, 250 x 4.6 mm, 5 µm
Mobile Phase: Methanol/Acetonitrile/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
4. Sample Preparation:
Standard Solution: Prepare a stock solution of D-methionine ethyl ester in the mobile phase. Create a series of dilutions to establish the limit of detection (LOD) and limit of quantitation (LOQ).
Sample Solution: Accurately weigh and dissolve the L-methionine ethyl ester sample in the mobile phase to a final concentration of approximately 1 mg/mL.
5. System Suitability:
Prepare a resolution solution containing both L- and D-methionine ethyl ester.
Inject the resolution solution and ensure the resolution between the two enantiomer peaks is greater than 1.5.
6. Analysis and Calculation:
Inject the sample solution.
Identify the peaks for L- and D-methionine ethyl ester based on their retention times (the D-isomer is the impurity and should be a much smaller peak).
Calculate the percentage of the D-isomer impurity using the following formula:
% D-Isomer = (Area of D-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)) * 100
Method 2: Chiral Gas Chromatography (GC) with Derivatization
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. Since amino acid esters are not sufficiently volatile for direct GC analysis, a derivatization step is required. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC. The separation of the derivatized enantiomers is then achieved on a chiral stationary phase GC column.
The Science Behind the Separation: Volatilization and Chiral Recognition in the Gas Phase
The core principle of this method involves two key steps:
Derivatization: The primary amine and/or the carboxylic acid group of the amino acid ester are chemically modified. A common approach for amino acids is esterification of the carboxyl group followed by acylation of the amino group. For methionine ethyl ester, the carboxyl group is already esterified, so a single acylation step is needed. A popular derivatization scheme involves reaction with an acylating agent like trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl (N-TFA) derivative.[8] This derivative is significantly more volatile than the parent compound.
Chiral Separation: The derivatized sample is introduced into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a chiral stationary phase. Chiral GC columns often use cyclodextrin derivatives as the chiral selector. The separation mechanism is based on the differential partitioning of the derivatized enantiomers between the gaseous mobile phase and the liquid chiral stationary phase. Similar to HPLC, the formation of transient diastereomeric complexes governs the separation, with one enantiomer interacting more strongly with the CSP and thus being retained longer.
Experimental Workflow: Chiral GC with Derivatization
Caption: Workflow for Chiral GC Analysis with Derivatization.
Detailed Experimental Protocol: Chiral GC with Derivatization
This protocol is a representative example and requires careful handling of derivatization reagents.
1. Materials and Reagents:
L-Methionine Ethyl Ester Sample
D-Methionine Ethyl Ester Reference Standard
Dichloromethane (anhydrous)
Trifluoroacetic Anhydride (TFAA)
Ethyl Acetate (GC grade)
Chiral GC Capillary Column (e.g., a cyclodextrin-based column like Chirasil-Val)
2. Instrumentation:
Gas Chromatograph (GC) with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
3. Derivatization Procedure:
Accurately weigh approximately 5 mg of the L-methionine ethyl ester sample into a reaction vial.
Dissolve the sample in 200 µL of anhydrous dichloromethane.
Add 100 µL of trifluoroacetic anhydride (TFAA).
Cap the vial tightly and heat at 100°C for 30 minutes.
Cool the vial to room temperature.
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in 500 µL of ethyl acetate for GC analysis.
4. GC Conditions (Example):
Column: Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness
Carrier Gas: Helium, constant flow of 1.2 mL/min
Injector Temperature: 250°C
Split Ratio: 50:1
Oven Temperature Program: 80°C (hold for 2 min), ramp at 5°C/min to 180°C (hold for 5 min)
Detector Temperature (FID): 270°C
Injection Volume: 1 µL
5. System Suitability and Analysis:
Derivatize a mixture of L- and D-methionine ethyl ester to prepare a resolution standard.
Inject the resolution standard to confirm baseline separation of the derivatized enantiomers.
Inject the derivatized sample solution.
Calculate the percentage of the D-isomer impurity using the area percent method as described for HPLC.
Performance Comparison: Direct Chiral HPLC vs. Chiral GC with Derivatization
The choice between these two powerful techniques depends on several factors, including available instrumentation, sample throughput requirements, and the desired level of sensitivity.
Parameter
Direct Chiral HPLC
Chiral GC with Derivatization
Rationale & Field Insights
Principle
Direct separation of enantiomers on a chiral stationary phase.
Separation of derivatized, volatile enantiomers on a chiral capillary column.
HPLC offers a more direct approach, avoiding potential side reactions or incomplete derivatization. GC's derivatization adds a sample preparation step but can enhance volatility and thermal stability.
Sample Prep
Minimal: Dissolve sample in mobile phase.
Multi-step: Derivatization, solvent evaporation, and reconstitution.
The simplicity of HPLC sample preparation significantly reduces analysis time and potential for error. GC's derivatization step requires careful optimization and can be a source of variability.
Speed
Moderate (typically 10-30 min per run).
Fast (typically 5-15 min per run).
GC often provides faster run times due to the use of temperature programming and high carrier gas flow rates.[9]
Sensitivity (LOD/LOQ)
Good; can be enhanced with sensitive detectors (e.g., MS). A study on methionine enantiomers reported a UV detection limit of 11 µg/mL.[6]
Excellent, especially with FID or MS detectors. A 2D-GC method for amino acid derivatives reported detection limits in the low picogram range.[8]
GC, particularly with an FID, is often inherently more sensitive for many organic compounds than standard UV detection in HPLC.
Selectivity
Highly dependent on the choice of chiral stationary phase and mobile phase.
Excellent, with high-resolution capillary columns providing very sharp peaks.
Both techniques can achieve excellent selectivity with proper method development. GC often yields higher theoretical plates, leading to sharper peaks and better resolution.
Instrumentation
Widely available in pharmaceutical labs.
Common, but may require specific chiral columns not always in stock.
HPLC is a more universal tool in pharmaceutical analysis.
Robustness
Generally high; less prone to issues from minor sample matrix variations.
Can be sensitive to moisture and impurities that may interfere with derivatization.
The direct nature of the HPLC method often leads to greater day-to-day robustness. The derivatization step in the GC method introduces more potential points of failure.
Cost per Sample
Higher due to solvent consumption.
Lower due to minimal solvent usage (carrier gas is the primary mobile phase).[9]
The cost of HPLC-grade solvents can be a significant operational expense for high-throughput labs.
Conclusion and Recommendations
Both Direct Chiral HPLC and Chiral GC with Derivatization are powerful, validated methods for the quantification of D-isomer impurity in L-methionine ethyl ester.
Direct Chiral HPLC stands out for its simplicity, directness, and robustness . The minimal sample preparation makes it an attractive option for routine quality control environments where high throughput and ease of use are paramount. The wide availability of diverse chiral stationary phases provides ample opportunity for method development to achieve the desired separation.
Chiral GC with Derivatization offers superior speed and sensitivity . For applications requiring the detection of ultra-trace levels of the D-isomer or where high sample throughput is critical, GC can be the more advantageous technique. However, this comes at the cost of a more complex and potentially variable sample preparation procedure.
As a Senior Application Scientist, my recommendation is to first explore Direct Chiral HPLC due to its straightforward workflow and proven reliability for amino acid esters. If the required sensitivity cannot be achieved or if analysis time is a critical bottleneck, then the development of a Chiral GC method is a highly viable and potent alternative.
Ultimately, the optimal method will be the one that is validated in your laboratory, meets the regulatory requirements for your specific application, and aligns with your available resources and analytical needs.
References
Hrobonova, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(13), 5449-5455. Available at: [Link]
Jadhav, S. B., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(3), 332–336. Available at: [Link]
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Available at: [Link]
Mondal, P., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2856-2865. Available at: [Link]
Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 23(11), 1162-1172. Available at: [Link]
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Guo, X., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry, 157, 101-106. Available at: [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. Available at: [Link]
Forgács, A., et al. (2024). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-17. Available at: [Link]
Hrobonova, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(13). Available at: [Link]
Forgács, A., et al. (2024). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry, 9(1). Available at: [Link]
Freire, R. L., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1846-1856. Available at: [Link]
Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: A review. Biomedical Chromatography, 27(10), 1229-1245. Available at: [Link]
ResearchGate. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Available at: [Link]
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster Presentation. Available at: [Link]
Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]